gamma-Gurjunene
Description
Propriétés
Numéro CAS |
22567-17-5 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1R,3aR,4R,7R)-1,4-dimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9,11-14H,1,5-8H2,2-4H3/t11-,12-,13-,14-/m1/s1 |
Clé InChI |
DUYRYUZIBGFLDD-AAVRWANBSA-N |
SMILES canonique |
CC1CCC(C=C2C1CCC2C)C(=C)C |
Autres numéros CAS |
915104-82-4 22567-17-5 |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of γ-Gurjunene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of the sesquiterpene γ-Gurjunene, along with detailed methodologies for its isolation and purification. The information is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to γ-Gurjunene
Gamma-Gurjunene is a tricyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄. It is a common constituent of essential oils from various plant species and is recognized for its characteristic woody and spicy aroma. As a natural bioactive compound, γ-Gurjunene and the essential oils containing it are of interest for their potential pharmacological activities.
Natural Sources of γ-Gurjunene
γ-Gurjunene is found in a variety of plant species, often as a component of their essential oils. The concentration of γ-Gurjunene can vary significantly depending on the plant species, geographical location, and the specific part of the plant used for extraction.
Table 1: Quantitative Analysis of γ-Gurjunene in Various Natural Sources
| Plant Species | Plant Part | γ-Gurjunene Content (% of Essential Oil) | Reference |
| Dipterocarpus turbinatus (Gurjun Balsam) | Resin/Balsam | >40% (in Gurjunene chemotype) | [1] |
| Solanum stipulaceum | Flowers (collected in May) | 11.9% | [2] |
| Solanum stipulaceum | Flowers (collected in September) | 10.0% | [2] |
| Mallotus repandus | Aerial Parts | 0.5% | [3] |
| Matricaria aurea (from Jordan) | Aerial Parts | 8.5% (as γ-gurjunenepoxide) | |
| Humulus lupulus (Hops) | Cones | Reported presence | [4] |
| Magnolia officinalis | Bark | Reported presence | [4] |
The primary commercial source of γ-Gurjunene is Gurjun balsam, an oleoresin obtained from trees of the Dipterocarpus genus.[1][3][5][6] It is important to note that Dipterocarpus turbinatus has two main chemotypes: one rich in α-copaene and another rich in α-gurjunene, a closely related isomer of γ-gurjunene.[1] The essential oil derived from the gurjunene chemotype is a significant source of gurjunene isomers.
Experimental Protocols for Isolation and Purification
The isolation of γ-Gurjunene from its natural sources is typically a multi-step process involving extraction of the essential oil followed by chromatographic purification to isolate the target compound.
Extraction of Essential Oil by Steam Distillation
Steam distillation is the most common method for extracting essential oils from plant materials due to its efficiency in separating volatile compounds from non-volatile plant matrix.[3]
Materials and Apparatus:
-
Fresh or dried plant material (e.g., resin of Dipterocarpus turbinatus, flowers of Solanum stipulaceum)
-
Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and receiving flask)
-
Heating mantle or hot plate
-
Distilled water
-
Organic solvent (e.g., n-hexane, diethyl ether)
-
Separatory funnel
-
Anhydrous sodium sulfate
Protocol:
-
Preparation of Plant Material: The plant material should be appropriately prepared. Resins can be used directly, while flowers or leaves may need to be coarsely ground to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the plant material in the biomass flask. Fill the boiling flask with distilled water to about two-thirds of its volume.
-
Distillation: Heat the water in the boiling flask to generate steam, which will then pass through the plant material in the biomass flask. The steam will volatilize the essential oils.
-
Condensation: The mixture of steam and volatile oil vapors will travel to the condenser, where it will be cooled and condensed back into a liquid.
-
Collection: The condensate (a mixture of water and essential oil) is collected in the receiving flask. Due to the immiscibility of the essential oil with water, it will typically form a separate layer.
-
Separation of Essential Oil: Transfer the condensate to a separatory funnel. Allow the layers to separate completely. Drain the aqueous layer and collect the essential oil layer.
-
Drying the Essential Oil: To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected essential oil. Swirl gently and then decant or filter the dried oil.
-
Storage: Store the extracted essential oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.
Purification of γ-Gurjunene by Column Chromatography
Column chromatography is a widely used technique for separating individual components from a mixture based on their differential adsorption to a stationary phase. For the purification of sesquiterpenes like γ-Gurjunene, silica gel is a common stationary phase.
Materials and Apparatus:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Eluting solvents (e.g., n-hexane, ethyl acetate)
-
Crude essential oil
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
Visualizing agent for TLC (e.g., vanillin-sulfuric acid reagent)
-
Rotary evaporator
Protocol:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to protect the silica gel bed.
-
Sample Loading: Dissolve a known amount of the crude essential oil in a minimal volume of n-hexane. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin the elution process with a non-polar solvent such as n-hexane. The different components of the essential oil will travel down the column at different rates depending on their polarity.
-
Gradient Elution (Optional but Recommended): To improve separation, a gradient of increasing solvent polarity can be used. This is achieved by gradually adding a more polar solvent, such as ethyl acetate, to the n-hexane. A typical gradient might start with 100% n-hexane and gradually increase to 5% or 10% ethyl acetate in n-hexane.
-
Fraction Collection: Collect the eluent in small, sequential fractions.
-
Monitoring the Separation by TLC: Spot a small amount of each collected fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate 95:5). After development, visualize the spots using a suitable reagent (e.g., by spraying with vanillin-sulfuric acid and heating).
-
Pooling and Concentration: Identify the fractions containing the pure γ-Gurjunene based on the TLC analysis (fractions with a single spot at the appropriate Rf value). Combine these fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the purified γ-Gurjunene.
-
Characterization: Confirm the identity and purity of the isolated γ-Gurjunene using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Purification by Preparative Gas Chromatography (Prep-GC)
For obtaining highly pure γ-Gurjunene, preparative gas chromatography can be employed. This technique separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.
Materials and Apparatus:
-
Preparative Gas Chromatograph equipped with a fraction collector
-
Appropriate packed or capillary column (e.g., a non-polar or medium-polarity column)
-
Carrier gas (e.g., Helium, Nitrogen)
-
Essential oil sample rich in γ-Gurjunene
Protocol:
-
Method Development: An analytical GC-MS method is first developed to determine the retention time of γ-Gurjunene and to optimize the separation from other components in the essential oil.
-
Injection: A larger volume of the essential oil is injected into the preparative GC system.
-
Separation: The sample is vaporized and carried through the column by the carrier gas. The separation occurs based on the differential partitioning of the components between the mobile and stationary phases.
-
Fraction Collection: A trapping system is used to collect the eluting compounds at specific times corresponding to their retention times. The fraction corresponding to the retention time of γ-Gurjunene is collected.
-
Purity Analysis: The purity of the collected fraction is assessed using analytical GC-MS.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of γ-Gurjunene from a natural source.
Caption: General workflow for the isolation of γ-Gurjunene.
References
- 1. ScenTree - Gurjun balsam oil (Gurjunene type) (CAS N° 8030-55-5) [scentree.co]
- 2. researchgate.net [researchgate.net]
- 3. venkatramna-perfumers.com [venkatramna-perfumers.com]
- 4. This compound | C15H24 | CID 15560285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aromaweb.com [aromaweb.com]
- 6. natureinbottle.com [natureinbottle.com]
An In-Depth Technical Guide to the Chemical Structure of γ-Gurjunene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of γ-Gurjunene, a sesquiterpenoid of interest in natural product chemistry.
Chemical Structure and Identification
γ-Gurjunene is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄.[1] Its structure is characterized by a fused azulene core. The systematic IUPAC name for γ-Gurjunene is (1R,3aR,4R,7R)-1,4-dimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene.[1]
| Identifier | Value |
| IUPAC Name | (1R,3aR,4R,7R)-1,4-dimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene[1] |
| CAS Number | 22567-17-5 |
| Molecular Formula | C₁₅H₂₄[1] |
| Molecular Weight | 204.35 g/mol [1] |
| SMILES | C[C@@H]1CC--INVALID-LINK--C(=C)C[1] |
| InChI | InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9,11-14H,1,5-8H2,2-4H3/t11-,12-,13-,14-/m1/s1[1] |
| InChIKey | DUYRYUZIBGFLDD-AAVRWANBSA-N[1] |
Physicochemical Properties
The following table summarizes some of the reported physicochemical properties of γ-Gurjunene.
| Property | Value |
| Appearance | Oily liquid |
| Boiling Point | 276.5 °C at 760 mmHg |
| Density | 0.891 g/cm³ |
| Refractive Index | 1.492 |
| Flash Point | 108.9 °C |
Spectroscopic Data
The structural elucidation of γ-Gurjunene is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of γ-Gurjunene in CDCl₃ shows 15 distinct carbon signals corresponding to its molecular formula. A literature reference for the ¹³C NMR data is G.M.KOENIG, A.D.WRIGHT, J.ORG.CHEM.,62,3837(1997).[2]
Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the identification and quantification of γ-Gurjunene in complex mixtures like essential oils. The mass spectrum is characterized by a molecular ion peak and a specific fragmentation pattern that aids in its identification.
Infrared (IR) Spectroscopy
The vapor phase IR spectrum of γ-Gurjunene provides information about its functional groups. Key absorptions are expected for C-H stretching and bending vibrations of the alkyl and alkene moieties.
Experimental Protocols
Isolation of γ-Gurjunene from Essential Oil
γ-Gurjunene is a natural component of various plant essential oils, such as that from Solanum stipulaceum.[3] A general protocol for its isolation involves hydrodistillation followed by chromatographic separation.
Methodology:
-
Plant Material Collection and Preparation: The aerial parts of the plant are collected, air-dried, and pulverized.
-
Hydrodistillation: The powdered plant material is subjected to hydrodistillation for several hours using a Clevenger-type apparatus to extract the essential oil.[3]
-
Extraction of Essential Oil: The collected essential oil is then extracted from the aqueous distillate using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.[3]
-
Chromatographic Separation: The crude essential oil is subjected to column chromatography on silica gel. Elution with a gradient of non-polar to polar solvents (e.g., hexane and ethyl acetate) allows for the separation of different components. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or GC-MS.
-
Purification: Fractions containing γ-Gurjunene are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation: An Agilent 7890A GC system coupled with a mass selective detector is a suitable instrument.[4]
Methodology:
-
Sample Preparation: A dilute solution of the essential oil or isolated fraction in a volatile solvent like hexane or dichloromethane is prepared.
-
GC Conditions:
-
Column: A non-polar capillary column such as a DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the components. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) at a rate of 3-10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scanning from m/z 40 to 400.
-
Ion Source Temperature: Typically around 230 °C.
-
-
Data Analysis: The mass spectrum of the peak corresponding to γ-Gurjunene is compared with reference spectra from databases such as NIST for identification.
Logical and Experimental Workflow
The following diagram illustrates the logical workflow for the isolation and characterization of γ-Gurjunene from a natural source.
Caption: Isolation and structural elucidation workflow for γ-Gurjunene.
Biological Activity
While detailed studies on the specific biological activities of pure γ-Gurjunene are limited, essential oils containing this sesquiterpene have been investigated for their pharmacological properties. For instance, essential oils from Solanum stipulaceum, which contain γ-gurjunene as a major component, have shown potential antileukemic activity, particularly after irradiation.[3] Further research is needed to determine the specific contribution of γ-Gurjunene to these activities and to elucidate its mechanism of action, including its potential effects on signaling pathways such as NF-κB and MAPK, which are often implicated in inflammation.
References
- 1. gamma-Gurjunene | C15H24 | CID 15560285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. scielo.br [scielo.br]
- 4. Isolation of Chemical Compounds and Essential Oil from Agrimonia asiatica Juz. and Their Antimicrobial and Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of γ-Gurjunene in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthesis of γ-gurjunene, a significant sesquiterpene hydrocarbon found in various plant species. This document details the enzymatic pathways, key molecular players, and regulatory aspects of its formation. Furthermore, it offers a compilation of experimental protocols for the study of γ-gurjunene biosynthesis, intended to aid researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery.
Introduction to γ-Gurjunene
Gamma-gurjunene is a tricyclic sesquiterpene that contributes to the characteristic aroma and potential biological activities of many essential oils. As a member of the vast family of terpenoids, its biosynthesis follows the conserved pathways of isoprenoid metabolism in plants, originating from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The cyclization of the C15 precursor, farnesyl pyrophosphate (FPP), is the committed step in the formation of the γ-gurjunene carbon skeleton.
The Biosynthetic Pathway of γ-Gurjunene
The formation of γ-gurjunene begins with the production of its precursor, FPP, through two distinct pathways located in different cellular compartments: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[1] While both pathways produce the fundamental C5 building blocks, the MVA pathway is generally considered the primary source of FPP for sesquiterpene biosynthesis.[1]
The final and definitive step in γ-gurjunene biosynthesis is the conversion of FPP to γ-gurjunene, a reaction catalyzed by a specific class of enzymes known as terpene synthases (TPSs), specifically a γ-gurjunene synthase. Research on Solidago canadensis (goldenrod) has led to the isolation and characterization of a sesquiterpene synthase that produces (+)-γ-gurjunene as a minor product alongside its major product, (-)-α-gurjunene, suggesting the formation of these two related compounds is catalyzed by a single enzyme.[2]
Below is a diagram illustrating the core biosynthetic pathway leading to γ-gurjunene.
Quantitative Data on γ-Gurjunene Synthase
The characterization of the gurjunene synthase from Solidago canadensis has provided valuable quantitative data regarding its biochemical properties. These findings are summarized in the table below.
| Parameter | Value | Plant Source | Reference |
| Enzyme | (-)-α-Gurjunene / (+)-γ-Gurjunene Synthase | Solidago canadensis | [2] |
| Native Molecular Mass | 48 kDa | Solidago canadensis | [2] |
| Denatured Molecular Mass | 60 kDa | Solidago canadensis | [2] |
| Optimal pH | 7.8 | Solidago canadensis | [2] |
| Optimal Mg²⁺ Concentration | 10 mM | Solidago canadensis | [2] |
| Kₘ for Farnesyl Diphosphate | 5.5 µM | Solidago canadensis | [2] |
| Product Ratio | 9% (+)-γ-Gurjunene, 91% (-)-α-Gurjunene | Solidago canadensis | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of γ-gurjunene biosynthesis. These protocols are based on established methods for the analysis of sesquiterpene synthases and their products.
Purification of Recombinant Sesquiterpene Synthase
The following protocol describes the expression and purification of a his-tagged sesquiterpene synthase from E. coli, a common method for obtaining sufficient quantities of active enzyme for characterization.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression vector with a his-tag (e.g., pET series)
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole
-
Ni-NTA affinity chromatography column
Protocol:
-
Transform the expression vector containing the γ-gurjunene synthase gene into a suitable E. coli expression strain.
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours to improve protein solubility.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer to remove unbound and non-specifically bound proteins.
-
Elute the his-tagged γ-gurjunene synthase with elution buffer.
-
Analyze the purified protein fractions by SDS-PAGE to confirm purity and size. Western blotting with an anti-his-tag antibody can be used for confirmation.
Terpene Synthase Enzyme Assay
This protocol outlines a method for determining the activity of a purified γ-gurjunene synthase and identifying its products.
Materials:
-
Purified γ-gurjunene synthase
-
Assay Buffer: 25 mM HEPES (pH 7.4), 15 mM MgCl₂, 5 mM dithiothreitol
-
Substrate: Farnesyl pyrophosphate (FPP)
-
Hexane (for extraction)
-
Gas chromatography-mass spectrometry (GC-MS) system
Protocol:
-
Set up the reaction in a glass vial with a Teflon-lined cap.
-
To a total volume of 500 µL of assay buffer, add the purified γ-gurjunene synthase (e.g., 5-10 µg).
-
Initiate the reaction by adding FPP to a final concentration of approximately 10-50 µM.
-
Overlay the reaction mixture with an equal volume of hexane to trap the volatile terpene products.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by vortexing vigorously for 30 seconds to extract the products into the hexane layer.
-
Separate the hexane layer and dehydrate it with anhydrous sodium sulfate.
-
Analyze the hexane extract by GC-MS to identify and quantify the γ-gurjunene produced.
GC-MS Analysis of Sesquiterpenes
This protocol provides a general method for the separation and identification of γ-gurjunene and other sesquiterpenes from the enzyme assay extract.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 150°C at 5°C/min
-
Ramp to 250°C at 10°C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-400
Data Analysis:
-
Identify γ-gurjunene by comparing its retention time and mass spectrum with an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).
-
Quantify the product by integrating the peak area and comparing it to a standard curve generated with a known amount of a γ-gurjunene standard.
Regulation of γ-Gurjunene Biosynthesis
The biosynthesis of sesquiterpenes, including γ-gurjunene, is a tightly regulated process in plants. This regulation occurs at multiple levels, including transcriptional control of the biosynthetic genes and hormonal signaling.
Transcriptional Regulation: The expression of terpene synthase genes is often regulated by transcription factors. For example, in Arabidopsis thaliana and Pogostemon cablin, the miR156-targeted SPL (SQUAMOSA PROMOTER BINDING PROTEIN-LIKE) transcription factors have been shown to play a role in regulating sesquiterpene biosynthesis by directly binding to the promoters of terpene synthase genes.[2][3]
Hormonal Regulation: Plant hormones, particularly methyl jasmonate (MeJA), are known to induce the expression of genes involved in terpenoid biosynthesis as part of the plant's defense response.[4] Treatment with MeJA can lead to the upregulation of genes in the MVA pathway, such as HMGR (3-hydroxy-3-methylglutaryl-coenzyme A reductase), and sesquiterpene synthase genes, resulting in increased production of sesquiterpenes.[4]
The diagram below illustrates the regulatory network influencing sesquiterpene biosynthesis.
Conclusion
The biosynthesis of γ-gurjunene is a multi-step process involving the coordinated action of enzymes from the MVA and/or MEP pathways, culminating in the cyclization of farnesyl pyrophosphate by a specific γ-gurjunene synthase. Understanding this pathway, its regulation, and the biochemical properties of the involved enzymes is crucial for harnessing the potential of this sesquiterpene for various applications. The experimental protocols provided in this guide offer a framework for researchers to further investigate and potentially engineer the biosynthesis of γ-gurjunene in plants or microbial systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient expression and purification of β-caryophyllene synthase in Nicotiana benthamiana to produce β-caryophyllene in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Gamma-Gurjunene: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-Gurjunene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, notably in Gurjun balsam from Dipterocarpus species.[1] As a member of the guaiane class of sesquiterpenoids, it is characterized by a bicyclic molecular framework. This document provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its isolation, purification, and characterization. Additionally, it explores its potential biological activities and associated signaling pathways.
Physical and Chemical Properties
This compound is a volatile, oily liquid with a characteristic musty odor. Its key physical and chemical properties are summarized in the tables below.
General and Physical Properties of γ-Gurjunene
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | [1] |
| CAS Number | 22567-17-5 | [1] |
| Appearance | Oily liquid; may be solid at room temperature | [1][2] |
| Odor | Musty | [3] |
| Boiling Point | 264-266 °C (lit.) / 276-277 °C at 760 mmHg | [3][4] |
| Density | 0.918 g/mL at 20 °C (lit.) / 0.89 g/cm³ | [2][3] |
| Refractive Index (n20/D) | 1.502 | [3][5] |
| Flash Point | 108.9 °C / 110 °C | [3][5] |
| Vapor Pressure | 0.008 mmHg at 25 °C | [4][5] |
| Solubility | Soluble in alcohol; Insoluble in water | [4] |
| Storage Temperature | 2-8 °C | [3][6] |
| logP (octanol/water) | 4.581 - 6.895 (estimated) | [4][5] |
Spectroscopic Data Summary for γ-Gurjunene
| Spectroscopic Technique | Key Features and Observations | Reference(s) |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z 204. Fragmentation patterns are consistent with a sesquiterpene hydrocarbon structure. | [3] |
| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Spectral data available, consistent with the proposed carbon skeleton. | [3] |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H stretching and bending vibrations for sp³ and sp² hybridized carbons, and C=C stretching. | [3] |
Experimental Protocols
Isolation of γ-Gurjunene from Plant Material by Steam Distillation
This protocol describes the extraction of essential oil containing γ-Gurjunene from plant sources like Dipterocarpus species.
Methodology:
-
Preparation of Plant Material: Fresh or dried plant material (e.g., wood chips, leaves) is coarsely ground to increase the surface area for efficient extraction.
-
Apparatus Setup: A steam distillation apparatus is assembled. The ground plant material is placed in the biomass flask. The boiling flask is filled with distilled water to about two-thirds of its volume.
-
Distillation: The water in the boiling flask is heated to generate steam, which then passes through the plant material, causing the volatile essential oils to vaporize.
-
Condensation: The mixture of steam and essential oil vapor is passed through a condenser, which cools the vapor back into a liquid state.
-
Collection: The distillate, a biphasic mixture of water and essential oil, is collected in a receiving flask.
-
Separation: The essential oil, being immiscible with water, is separated from the aqueous layer using a separatory funnel.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Storage: The dried essential oil is stored in a sealed, dark glass vial at a low temperature (2-8°C) to prevent degradation.
Caption: Workflow for the isolation of γ-Gurjunene containing essential oil.
Purification of γ-Gurjunene by Column Chromatography
This protocol outlines the purification of γ-Gurjunene from the extracted essential oil.
Methodology:
-
Column Preparation: A glass column is packed with silica gel (230-400 mesh) as the stationary phase, using a non-polar solvent such as hexane as the mobile phase.
-
Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase (hexane) and loaded onto the top of the silica gel column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common gradient is starting with 100% hexane and gradually introducing a more polar solvent like ethyl acetate.
-
Fraction Collection: Eluted fractions are collected sequentially in test tubes.
-
Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing γ-Gurjunene.
-
Pooling and Solvent Evaporation: Fractions containing pure γ-Gurjunene are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified compound.
Caption: Workflow for the purification of γ-Gurjunene.
Characterization of γ-Gurjunene
a) Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To determine the purity of the isolated γ-Gurjunene and confirm its molecular weight and fragmentation pattern.
-
Methodology: A small amount of the purified sample is dissolved in a volatile solvent (e.g., hexane or dichloromethane) and injected into the GC-MS system. The sample is vaporized and separated on a capillary column (e.g., HP-5MS). The separated components are then ionized and detected by the mass spectrometer.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the detailed chemical structure of γ-Gurjunene.
-
Methodology: A few milligrams of the purified sample are dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR and ¹³C NMR spectra are recorded. Advanced NMR techniques like COSY, HSQC, and HMBC can be used for complete structural assignment.
c) Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present in the γ-Gurjunene molecule.
-
Methodology: A drop of the purified liquid sample is placed between two KBr plates to form a thin film, or the sample is dissolved in a suitable solvent for analysis. The IR spectrum is recorded, showing absorption bands corresponding to the vibrational frequencies of the chemical bonds in the molecule.
Biological Activity and Potential Signaling Pathways
While research on the specific biological activities of isolated γ-Gurjunene is ongoing, studies on essential oils rich in this compound suggest potential anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
Essential oils containing γ-Gurjunene have been reported to possess anti-inflammatory properties. The proposed mechanism for many anti-inflammatory terpenes involves the modulation of key signaling pathways that regulate the inflammatory response.[6] Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Signaling Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). It is plausible that γ-Gurjunene may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB.
-
MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, are key regulators of cellular responses to external stresses, including inflammation. Activation of these kinases can lead to the expression of pro-inflammatory mediators. Terpenoids have been shown to inhibit the phosphorylation and activation of MAPKs.[6] Therefore, γ-Gurjunene might also mediate its anti-inflammatory effects by downregulating the MAPK signaling cascade.
Caption: Proposed anti-inflammatory mechanism of γ-Gurjunene.
Cytotoxic Activity
An essential oil from Solanum stipulaceum, containing γ-Gurjunene (10.0-11.9%) as one of its main constituents, was investigated for its antileukemic activity. While the non-irradiated essential oil did not show cytotoxic activity, samples irradiated with gamma-radiation exhibited slight cytotoxicity against HL-60 and THP-1 human leukemia cell lines.[4] This suggests that γ-Gurjunene, or its derivatives formed upon irradiation, may have potential as an anticancer agent, although further studies with the pure compound are necessary to confirm this activity and elucidate the mechanism of action.
Conclusion
This compound is a sesquiterpene with well-defined physical and chemical properties. Standard phytochemical techniques can be employed for its isolation and characterization. Preliminary studies on essential oils containing this compound suggest potential anti-inflammatory and cytotoxic activities, possibly mediated through the NF-κB and MAPK signaling pathways. Further research on pure γ-Gurjunene is warranted to fully explore its pharmacological potential and mechanisms of action for drug development.
References
- 1. This compound | C15H24 | CID 15560285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antioxidant synergistic anti-inflammatory effect in the MAPK/NF-κB pathway of peptide KGEYNK (KK-6) from giant salamander (Andrias davidianus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the Chemical Composition and Antitumor Activity of Origanum vulgare ssp. hirtum Essential Oil in a Preclinical Colon Cancer Model [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Pharmacological activities of gamma-terpinene: A review | Research, Society and Development [rsdjournal.org]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to γ-Gurjunene: Properties, Analysis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Gurjunene, a naturally occurring sesquiterpene, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of γ-Gurjunene, including its chemical identity, physicochemical properties, and detailed experimental protocols for its isolation, and analysis. Furthermore, this document explores the potential biological activities of γ-Gurjunene, with a focus on its putative role in modulating key signaling pathways implicated in inflammation and cancer.
Chemical and Physical Properties of γ-Gurjunene
γ-Gurjunene is a tricyclic sesquiterpene commonly found in the essential oils of various plants. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 22567-17-5 | [1][2][3] |
| Molecular Formula | C₁₅H₂₄ | [1][3][4] |
| Molecular Weight | 204.35 g/mol | [1][3][4] |
| Boiling Point | 264-266 °C | [1] |
| Density | 0.918 g/mL at 20 °C | [1] |
| Appearance | Oily liquid | |
| Solubility | Soluble in organic solvents, insoluble in water. |
Experimental Protocols
Isolation of γ-Gurjunene from Essential Oil by Fractional Distillation
This protocol describes a general procedure for the isolation of γ-Gurjunene from an essential oil matrix, such as that from Dipterocarpus species, using fractional vacuum distillation. This technique separates compounds based on differences in their boiling points.
Materials and Equipment:
-
Essential oil containing γ-Gurjunene
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Heating mantle with stirrer
-
Vacuum pump and gauge
-
Cold trap
-
Glass wool or boiling chips
-
Ethanol and dry ice for the cold trap
Procedure:
-
Preparation: Add the essential oil to the round-bottom flask along with boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are securely clamped and sealed. The fractionating column is placed between the distillation flask and the distillation head.
-
Vacuum Application: Connect the vacuum pump to the distillation apparatus via a cold trap (filled with ethanol and dry ice) to protect the pump from volatile compounds. Gradually reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Heating: Begin heating the distillation flask gently using the heating mantle while stirring.
-
Fraction Collection: As the mixture heats, compounds will begin to vaporize and rise through the fractionating column. The vapor will condense in the condenser and be collected in the receiving flask. Collect fractions based on the temperature at the distillation head. γ-Gurjunene will distill at a specific temperature under the applied vacuum. Monitor the temperature closely and change receiving flasks to collect different fractions.
-
Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction containing the highest purity of γ-Gurjunene.
Analysis of γ-Gurjunene by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analytical parameters for the identification and quantification of γ-Gurjunene in a sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-400 amu
Sample Preparation:
-
Dilute the sample containing γ-Gurjunene in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration.
-
Inject 1 µL of the diluted sample into the GC-MS.
Data Analysis:
-
Identify the γ-Gurjunene peak in the total ion chromatogram based on its retention time.
-
Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum from a library (e.g., NIST, Wiley). The mass spectrum of γ-Gurjunene will show characteristic fragmentation patterns.
Biological Activity and Signaling Pathways
Sesquiterpenes, the class of compounds to which γ-Gurjunene belongs, are known to possess a range of biological activities, including anti-inflammatory and anticancer effects. These effects are often mediated through the modulation of key intracellular signaling pathways.
Potential Anti-inflammatory Activity via NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many natural products, including sesquiterpenes, have been shown to exert anti-inflammatory effects by inhibiting this pathway. While direct evidence for γ-Gurjunene is still emerging, it is plausible that it may act on this pathway.
Caption: Putative inhibition of the NF-κB signaling pathway by γ-Gurjunene.
Potential Anticancer Activity via MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Several sesquiterpenes have demonstrated pro-apoptotic effects in cancer cells by modulating the MAPK pathway.
Caption: Postulated modulation of the MAPK signaling pathway by γ-Gurjunene leading to apoptosis.
Conclusion
γ-Gurjunene presents a promising scaffold for further investigation in drug discovery and development. This guide provides foundational knowledge and experimental frameworks for researchers interested in exploring its properties and therapeutic potential. Further studies are warranted to elucidate the specific mechanisms of action of γ-Gurjunene and to validate its efficacy in preclinical models of inflammation and cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparative chromatography techniques: Applications in natural product isolation | Semantic Scholar [semanticscholar.org]
- 3. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
The Stereochemistry and Enantiomers of gamma-Gurjunene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-Gurjunene, a naturally occurring sesquiterpene, is a constituent of various plant essential oils. Its molecular structure contains multiple chiral centers, resulting in the existence of enantiomers. This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on its known enantiomeric form. It details the established absolute configuration of the naturally occurring (+)-enantiomer and discusses the general biological activities associated with essential oils containing this compound. This document also outlines a general methodology for its isolation from natural sources and presents a conceptual framework for the differential biological activities of its enantiomers, a critical consideration in drug development. While quantitative data on the specific optical rotation and the synthesis of the (-)-enantiomer remain elusive in current scientific literature, this guide serves as a foundational resource, highlighting key structural features and known biological contexts, while also identifying critical areas for future research.
Introduction
This compound is a tricyclic sesquiterpene hydrocarbon found in the essential oils of various plants, notably in Gurjun balsam from Dipterocarpus species.[1] As with many natural products, the biological activity of this compound is intrinsically linked to its three-dimensional structure. The presence of four stereocenters in its bicyclo[5.3.0]decane framework gives rise to multiple stereoisomers. Understanding the specific stereochemistry of the naturally occurring enantiomer and the potential for differential activity between its mirror image is of paramount importance for researchers in natural product chemistry, pharmacology, and drug development.
Stereochemistry of this compound
The stereochemical configuration of naturally occurring this compound has been determined to be (+)-(3R,6R,7R,10R)-6,10-dimethyl-3-isopropenylbicyclo[5.3.0]dec-1-ene.[1] This specific arrangement of substituents around the chiral centers dictates its interaction with other chiral molecules, such as biological receptors and enzymes.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [2] |
| Molecular Weight | 204.35 g/mol | [2] |
| IUPAC Name | (3R,6R,7R,10R)-6,10-dimethyl-3-isopropenylbicyclo[5.3.0]dec-1-ene | [1] |
| CAS Number | 22567-17-5 | [2] |
| Appearance | Oily liquid (typical for essential oil components) | N/A |
| Boiling Point | 264-266 °C | [3] |
| Density | 0.918 g/mL at 20 °C | [3] |
| Optical Rotation ([α]D) | Data not available | N/A |
Isolation and Synthesis
Isolation from Natural Sources
This compound is typically isolated from the essential oils of plants. A general experimental workflow for the isolation of essential oils, which would be applicable for obtaining this compound, is outlined below.
Experimental Protocol: General Steam Distillation for Essential Oil Extraction
-
Preparation of Plant Material: The plant material (e.g., wood chips) is finely ground to increase the surface area for efficient extraction.
-
Steam Distillation: The ground material is placed in a distillation flask with water. Steam is passed through the flask, causing the volatile components, including this compound, to vaporize.
-
Condensation: The steam and volatile compound mixture is passed through a condenser, which cools the vapor and converts it back into a liquid.
-
Separation: The condensate is collected in a separating funnel. As the essential oil is immiscible with water, it forms a distinct layer that can be separated.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a cool, dark place.
Chemical Synthesis
The asymmetric synthesis of this compound, particularly the (-)-enantiomer, is not well-documented in the scientific literature. Synthetic efforts involving this compound have primarily focused on the derivatization of the naturally abundant (+)-enantiomer. The development of a stereoselective synthesis for both enantiomers would be a significant advancement, enabling a thorough investigation of their respective biological properties.
Biological Activity and Enantiomeric Specificity
Essential oils containing this compound have been reported to possess a range of biological activities, including antibacterial and anti-inflammatory properties. However, the specific contribution of this compound to these effects, and more importantly, the potential differences in activity between its enantiomers, remain largely unexplored.
It is a well-established principle in pharmacology that enantiomers of a chiral molecule can exhibit significantly different biological activities. This is due to the stereospecific nature of interactions with chiral biological targets such as receptors and enzymes.
This differential interaction can lead to one enantiomer being therapeutically active while the other is inactive or even responsible for adverse effects. Therefore, the ability to isolate or synthesize and then test the individual enantiomers of this compound is crucial for any future drug development efforts based on this scaffold.
Conclusion and Future Perspectives
This compound presents an interesting natural product scaffold with known chirality. The absolute stereochemistry of the naturally occurring (+)-enantiomer is established, providing a solid foundation for further research. However, this technical guide also highlights significant gaps in the current body of knowledge.
Key areas for future research include:
-
Determination of Specific Rotation: The experimental determination of the specific optical rotation for both (+)- and (-)-gamma-Gurjunene is essential for their characterization and for the analysis of enantiomeric purity.
-
Enantioselective Synthesis: The development of robust and efficient synthetic routes to access both enantiomers in high purity is a critical next step. This would enable a comprehensive evaluation of their individual properties.
-
Comparative Biological Evaluation: A thorough investigation into the biological activities of the individual enantiomers is necessary to elucidate their pharmacological potential and to determine if one enantiomer possesses a superior therapeutic profile.
-
Mechanism of Action Studies: For any identified biological activities, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of specific molecular targets and signaling pathways.
Addressing these research questions will not only deepen our fundamental understanding of this compound but also unlock its potential for applications in the pharmaceutical and other life science industries.
References
The Occurrence and Analysis of γ-Gurjunene in Dipterocarpus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the natural occurrence of the sesquiterpene γ-gurjunene in various species of the genus Dipterocarpus. It consolidates quantitative data on the chemical composition of essential oils derived from these trees, detailing the variable presence of γ-gurjunene. Furthermore, this document outlines the standard experimental protocols for the extraction, isolation, and identification of γ-gurjunene from Dipterocarpus oleoresin. Potential biological activities and associated signaling pathways are also discussed, offering insights for drug discovery and development.
Introduction
The genus Dipterocarpus, comprising a significant group of resinous trees native to Southeast Asia, is a rich source of bioactive secondary metabolites, particularly sesquiterpenoids found in their oleoresins.[1] Among these, γ-gurjunene, a tricyclic sesquiterpene, has garnered interest for its potential pharmacological properties. Understanding the distribution and concentration of γ-gurjunene across different Dipterocarpus species is crucial for harnessing its therapeutic potential. This guide aims to provide a comprehensive resource for researchers by summarizing the existing quantitative data, detailing relevant experimental procedures, and exploring the potential mechanisms of action of γ-gurjunene.
Quantitative Analysis of γ-Gurjunene in Dipterocarpus Species
The concentration of γ-gurjunene can vary significantly among different Dipterocarpus species and even within the same species depending on geographical location and environmental factors. The primary analytical method for quantifying γ-gurjunene in essential oils is Gas Chromatography-Mass Spectrometry (GC-MS). A summary of the reported quantitative data for γ-gurjunene and other major sesquiterpenes in the essential oils of various Dipterocarpus species is presented in Table 1.
| Species | Plant Part | γ-Gurjunene (%) | Other Major Sesquiterpenes (%) | Reference |
| Dipterocarpus alatus | Oleo-resin | 3.14 | α-gurjunene (30.31), (-)-isoledene (13.69), alloaromadendrene (3.28), β-caryophyllene (3.14) | [2] |
| Dipterocarpus cornutus | Essential Oil | Not Reported | α-gurjunene (50.6), α-selinene (8.3), spathulenol (5.7), bicyclogermacrene (5.4) | [3] |
| Dipterocarpus grandiflorus | Essential Oil | Not Reported as major | copaene, β-elemene, germacrene D, α-gurjunene | [4] |
| Dipterocarpus kerrii | Resin | Not Reported as major | α-gurjunene (major constituent) | [5] |
| Dipterocarpus turbinatus | Oleoresin | Not Reported as major | α-gurjunene, α-copaene, δ-elemene | [6] |
| Dipterocarpus intricatus | Not specified | Not Reported | α-gurjunene (80.00) | [2] |
| Dipterocarpus hasseltii | Not specified | Not Reported | α-gurjunene (36.00) | [2] |
| Dipterocarpus retusus | Not specified | Not Reported | α-gurjunene (2.00) | [2] |
Table 1. Quantitative data on the percentage of γ-Gurjunene and other major sesquiterpenes in the essential oils of various Dipterocarpus species.
Experimental Protocols
This section outlines the generalized experimental procedures for the extraction of essential oils from Dipterocarpus oleoresin, followed by the isolation and identification of γ-gurjunene.
Extraction of Essential Oil from Oleoresin
Steam distillation is the most common method for extracting essential oils from the oleoresin of Dipterocarpus species.
Protocol: Steam Distillation
-
Sample Preparation: Freshly collected oleoresin from the desired Dipterocarpus species is used.
-
Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation. The apparatus consists of a boiling flask, a biomass flask, a condenser, and a collection vessel.
-
Distillation Process:
-
The oleoresin is placed in the biomass flask.
-
Water in the boiling flask is heated to generate steam, which is then passed through the oleoresin.
-
The steam, carrying the volatile essential oils, travels to the condenser.
-
The condensed mixture of water and essential oil is collected in the collection vessel.
-
-
Separation: Due to their immiscibility, the essential oil and water separate into two layers. The essential oil is then carefully collected.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed, dark glass vial at 4°C until further analysis.
Isolation of γ-Gurjunene
Column chromatography is a widely used technique for the separation and purification of individual components from a complex mixture like essential oil.
Protocol: Column Chromatography
-
Stationary Phase Preparation: A glass column is packed with silica gel (60-120 mesh) suspended in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: The essential oil extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.
-
Elution: The separation is achieved by eluting the column with a solvent system of increasing polarity. A typical gradient could start with 100% n-hexane and gradually introduce a more polar solvent like ethyl acetate.
-
Fraction Collection: Eluted fractions are collected sequentially.
-
Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing γ-gurjunene.
-
Purification: Fractions rich in γ-gurjunene are pooled and may be subjected to further chromatographic steps (e.g., preparative TLC or HPLC) to achieve higher purity.
Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of volatile compounds like γ-gurjunene.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: The purified fraction or the crude essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane).
-
GC-MS System: An Agilent 7890B GC system coupled to a 5977A MS detector (or equivalent) is commonly used.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness), is typically employed.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 60°C, holding for a few minutes, and then ramping up to a final temperature of around 240-280°C.
-
Injector Temperature: Typically set at 250°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
-
-
Identification: The identification of γ-gurjunene is based on the comparison of its retention time and mass spectrum with those of a reference standard and by matching the mass spectrum with libraries such as NIST and Wiley.
-
Quantification: The relative percentage of γ-gurjunene is calculated from the GC peak areas without the use of a correction factor.
Mandatory Visualizations
Caption: Experimental workflow for the extraction, isolation, and analysis of γ-gurjunene.
Potential Biological Activities and Signaling Pathways
While specific studies on the signaling pathways modulated by γ-gurjunene from Dipterocarpus are limited, research on sesquiterpenes in general provides valuable insights into its potential mechanisms of action. The anti-inflammatory properties of many sesquiterpenes are attributed to their ability to modulate key inflammatory signaling pathways.[7]
Anti-inflammatory Activity
Inflammation is a complex biological response involving the activation of various signaling cascades. Two central pathways in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9]
NF-κB Signaling Pathway: The NF-κB transcription factor plays a crucial role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide or cytokines), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[8][10] Sesquiterpenes have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[7]
Caption: Proposed inhibition of the NF-κB signaling pathway by γ-gurjunene.
MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are key regulators of cellular processes such as proliferation, differentiation, and apoptosis.[11] In the context of inflammation, MAPKs are activated by various extracellular stimuli and play a critical role in the production of pro-inflammatory cytokines.[12] Some sesquiterpenes have been found to inhibit the phosphorylation and activation of MAPKs, leading to a downstream reduction in the inflammatory response.[9]
Conclusion
γ-Gurjunene is a naturally occurring sesquiterpene found in the oleoresin of several Dipterocarpus species, with its concentration varying significantly across the genus. This technical guide has provided a consolidated overview of the current knowledge on its quantitative occurrence, along with detailed, generalized protocols for its extraction, isolation, and identification. The potential anti-inflammatory activity of γ-gurjunene, likely mediated through the inhibition of key signaling pathways such as NF-κB and MAPK, highlights its promise as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate the pharmacological profile of γ-gurjunene and to explore its potential applications in medicine.
References
- 1. iscientific.org [iscientific.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The chromosome‐scale genomes of Dipterocarpus turbinatus and Hopea hainanensis (Dipterocarpaceae) provide insights into fragrant oleoresin biosynthesis and hardwood formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting NF-κB pathway for the anti-inflammatory potential of Bhadradarvadi kashayam on stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of γ-Gurjunene: A Technical Guide for Researchers
An In-depth Exploration of a Sesquiterpene with Latent Therapeutic Potential
This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacological profile of γ-gurjunene, a bicyclic sesquiterpene found in the essential oils of various medicinal and aromatic plants. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this natural compound. While research on isolated γ-gurjunene is still in its nascent stages, this guide consolidates the existing, albeit limited, data and provides a framework for future investigations.
Introduction to γ-Gurjunene
γ-Gurjunene is a volatile organic compound belonging to the large class of terpenes. It is a common constituent of essential oils from plants such as those of the Dipterocarpus genus, from which "gurjun balsam" is derived. Its presence has also been noted in various other plant species, contributing to their characteristic aroma and potential biological activities. The pharmacological interest in γ-gurjunene stems from the broader therapeutic properties attributed to the essential oils in which it is found, including anti-inflammatory, antioxidant, and anticancer effects. However, it is crucial to note that the majority of the available data pertains to the activity of these complex essential oil mixtures, and the specific contribution of γ-gurjunene to these effects is not yet fully elucidated.
Physicochemical Properties
A foundational understanding of the physicochemical properties of γ-gurjunene is essential for its study and potential formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | [1] |
| IUPAC Name | (1R,3aR,4R,7R)-1,4-dimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene | [1] |
| CAS Number | 22567-17-5 | [1] |
Pharmacological Activities
The pharmacological activities of γ-gurjunene are primarily inferred from studies on essential oils where it is a significant component. Direct studies on the isolated compound are limited.
Anti-inflammatory Activity
Essential oils containing γ-gurjunene have been investigated for their anti-inflammatory properties. The proposed mechanism often involves the modulation of key inflammatory pathways. While direct evidence for γ-gurjunene is lacking, the general mechanism for many phytocompounds involves the inhibition of pro-inflammatory mediators.
Potential Signaling Pathway:
A plausible, yet unconfirmed, mechanism for the anti-inflammatory action of sesquiterpenes like γ-gurjunene is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[2][3]
Antioxidant Activity
The antioxidant potential of essential oils rich in γ-gurjunene has been reported. For instance, the essential oil of Persea gamblei, which contains γ-gurjunene, was found to inhibit linoleic acid oxidation.[4] This suggests that γ-gurjunene may contribute to the radical scavenging properties of these oils.
Experimental Protocol: DPPH Radical Scavenging Assay
A common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. While specific data for γ-gurjunene is unavailable, a general protocol is as follows:
-
Preparation of Reagents:
-
Prepare a stock solution of γ-gurjunene in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a specific absorbance at 517 nm.
-
-
Assay Procedure:
-
Add varying concentrations of the γ-gurjunene solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
Anticancer and Cytotoxic Activity
Some studies have hinted at the potential cytotoxic effects of essential oils containing γ-gurjunene. For example, the essential oil from the flowers of Solanum stipulaceum, where γ-gurjunene is a major constituent, exhibited slight cytotoxic activity against human leukemic cell lines (HL-60 and THP-1) after being subjected to γ-radiation.[5] However, non-irradiated samples did not show cytotoxic activity.[5] This suggests that γ-gurjunene itself may have low intrinsic cytotoxicity, or its activity might be enhanced under specific conditions.
Potential Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is frequently implicated in cancer cell proliferation, survival, and apoptosis.[6][7] Phytochemicals have been shown to modulate this pathway. While not demonstrated for γ-gurjunene, this represents a key area for future investigation into its potential anticancer mechanisms.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of γ-gurjunene (dissolved in a vehicle like DMSO, with a vehicle control group) for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
-
Summary of Quantitative Data
As of the date of this publication, there is a notable absence of specific quantitative data (e.g., IC₅₀ values) for the pharmacological activities of isolated γ-gurjunene in the peer-reviewed literature. The available data is for essential oils containing γ-gurjunene as a component.
| Pharmacological Activity | Test System | Compound/Extract | Result | Reference |
| Antioxidant | Linoleic acid oxidation inhibition | Persea gamblei essential oil (contains γ-gurjunene) | Inhibition observed | [4] |
| Cytotoxicity | MTT assay on HL-60 and THP-1 cells | Irradiated Solanum stipulaceum essential oil (γ-gurjunene is a major component) | Slight cytotoxicity observed | [5] |
| Cytotoxicity | MTT assay on HL-60 and THP-1 cells | Non-irradiated Solanum stipulaceum essential oil (γ-gurjunene is a major component) | No cytotoxic activity | [5] |
Future Directions and Conclusion
The pharmacological profile of γ-gurjunene remains largely unexplored, presenting a significant opportunity for future research. The current body of evidence, primarily derived from studies on essential oils, suggests that γ-gurjunene may possess anti-inflammatory, antioxidant, and potentially cytotoxic properties. However, to establish its therapeutic potential, it is imperative that future studies focus on the isolated compound.
Key areas for future investigation include:
-
In vitro studies to determine the specific IC₅₀ values of γ-gurjunene in various antioxidant, anti-inflammatory, and cancer cell line assays.
-
Mechanism of action studies to elucidate the specific molecular targets and signaling pathways modulated by γ-gurjunene, such as the NF-κB and MAPK pathways.
-
In vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profile of γ-gurjunene.
References
- 1. gamma-Gurjunene | C15H24 | CID 15560285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dietary essential oil components: A systematic review of preclinical studies on the management of gastrointestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activities of Essential Oils: A Short Review [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
Methodological & Application
Application Notes and Protocols for the Extraction of γ-Gurjunene from Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Gurjunene, a tricyclic sesquiterpene found in various essential oils, has garnered interest for its potential pharmacological activities. This document provides detailed protocols for the extraction of γ-Gurjunene from essential oil feedstocks. The methodologies described herein cover the initial extraction of essential oils from plant materials via steam distillation and hydrodistillation, followed by purification strategies including vacuum fractional distillation and silica gel column chromatography to isolate γ-Gurjunene. These protocols are designed to yield high-purity γ-Gurjunene suitable for research and development purposes.
Introduction
Essential oils are complex mixtures of volatile and semi-volatile organic compounds, primarily terpenes and their oxygenated derivatives. γ-Gurjunene is a sesquiterpene hydrocarbon present in the essential oils of various plants. The isolation of individual sesquiterpenes like γ-Gurjunene is crucial for investigating their specific biological activities and for the development of new therapeutic agents. This application note outlines a comprehensive workflow for the extraction and purification of γ-Gurjunene.
Quantitative Data Summary
The concentration of γ-Gurjunene can vary significantly depending on the plant source and the extraction method employed. The following table summarizes the reported content of γ-Gurjunene in several essential oils.
| Essential Oil Source | Plant Part | Extraction Method | γ-Gurjunene Content (%) | Reference |
| Solanum stipulaceum | Flowers | Hydrodistillation | 10.0 - 11.9 | [1] |
| Blumea balsamifera | Leaves | Steam Distillation | 3.76 | [2] |
| Guava (Psidium guajava) | Fruit | Not Specified | 0.30 | |
| Lime (Citrus aurantiifolia) | Not Specified | CO2 Extract | 0.45 | |
| Phoebe Oil (Phoebe spp.) | Wood | Not Specified | 0.50 | |
| Salvia atropatana | Aerial Parts | Not Specified | 0.70 | |
| Tea Tree (Melaleuca alternifolia) | Leaves | Not Specified | 0.15 | |
| Xylopia aromatica | Leaf | Not Specified | 0.40 |
Experimental Protocols
The extraction and isolation of γ-Gurjunene is a multi-step process. The overall workflow is depicted in the diagram below.
Caption: Overall workflow for the extraction and purification of γ-Gurjunene.
Step 1: Essential Oil Extraction
The initial step involves the extraction of the crude essential oil from the selected plant material. Steam distillation and hydrodistillation are the most common methods.
This method is suitable for a wide range of plant materials, including wood chips and leaves.[3][4][5]
Materials:
-
Plant material (e.g., chipped wood, dried leaves)
-
Distilled water
-
Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver)
-
Heating mantle or hot plate
-
Clamps and stands
Procedure:
-
Preparation: Ensure all glassware is clean and free of cracks.[3] Weigh the plant material.
-
Apparatus Setup:
-
Fill the boiling flask with distilled water to about two-thirds full.[3]
-
Place the plant material into the biomass flask, ensuring it is packed firmly to avoid channels for steam to bypass the material.[6]
-
Assemble the steam distillation apparatus as shown in the diagram, ensuring all joints are properly sealed.
-
-
Distillation:
-
Heat the water in the boiling flask to generate steam.[3] The steam will pass through the plant material, causing the volatile essential oils to vaporize.
-
The steam and essential oil vapor mixture will travel to the condenser.
-
Cool the condenser with a continuous flow of cold water.
-
The condensed liquid (a mixture of essential oil and water, known as hydrosol) will collect in the receiver.[3][5]
-
-
Collection:
-
Continue the distillation until no more oil is observed collecting in the receiver. This can take several hours depending on the plant material.[4]
-
Allow the collected liquid to stand, and the essential oil will separate from the aqueous layer (hydrosol). Most essential oils are less dense than water and will form a layer on top.
-
Carefully separate the essential oil from the hydrosol using a separatory funnel.
-
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
This method is often used for laboratory-scale extractions, particularly for leaves and flowers.[7][8][9]
Materials:
-
Plant material (e.g., leaves, flowers)
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Clamps and stands
Procedure:
-
Preparation: Weigh the plant material and place it in a round-bottom flask.
-
Apparatus Setup:
-
Add a sufficient amount of distilled water to the flask to fully immerse the plant material.[7]
-
Set up the Clevenger-type apparatus according to the manufacturer's instructions.
-
-
Distillation:
-
Heat the flask to bring the water to a boil. The steam generated will pass through the plant material, carrying the essential oils.
-
The vapor will condense in the condenser and collect in the graduated tube of the Clevenger apparatus.
-
The condensed water will be returned to the distillation flask, while the less dense essential oil will accumulate at the top of the graduated tube.
-
-
Collection:
-
Continue the distillation for a predetermined time (e.g., 3-4 hours) or until the volume of the collected oil remains constant.
-
Once the distillation is complete, allow the apparatus to cool.
-
Carefully collect the essential oil from the graduated tube.
-
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate.
Caption: Key differences between Steam Distillation and Hydrodistillation setups.
Step 2: Fractional Distillation (Under Vacuum)
Fractional distillation under vacuum is employed to separate the crude essential oil into fractions based on the boiling points of its components. Sesquiterpenes, including γ-Gurjunene, have higher boiling points than monoterpenes. Vacuum distillation is crucial to lower the boiling points and prevent thermal degradation of the compounds.[10][11][12]
Materials:
-
Crude essential oil
-
Vacuum fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks, vacuum pump, manometer)
-
Heating mantle with a magnetic stirrer
-
Stir bar
-
Cold trap
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum fractional distillation apparatus. Ensure all joints are properly greased and sealed to maintain a vacuum.[12]
-
Place the crude essential oil and a stir bar in the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation:
-
Start the vacuum pump and allow the pressure to stabilize at a low level (e.g., 5-15 mmHg).[10][13]
-
Begin heating the distillation flask gently while stirring.
-
Monitor the temperature at the head of the fractionating column and the pressure.
-
Collect the initial fraction, which will be rich in lower-boiling monoterpenes.
-
Gradually increase the temperature of the heating mantle. The fraction containing sesquiterpenes will start to distill at a higher temperature. The boiling point of γ-Gurjunene is approximately 276-277 °C at atmospheric pressure, so under vacuum, it will distill at a significantly lower temperature.
-
Collect the sesquiterpene-rich fraction in a separate receiving flask. The temperature range for collecting this fraction will depend on the specific composition of the essential oil and the operating pressure. For patchouli oil, a sesquiterpene-rich fraction was collected at a vapor atmospheric equivalent temperature of 249–254 °C.[10]
-
-
Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the fraction with the highest concentration of γ-Gurjunene.
Step 3: Silica Gel Column Chromatography
Column chromatography is a powerful technique for purifying the sesquiterpene-rich fraction to isolate γ-Gurjunene. Silica gel is a commonly used stationary phase for separating non-polar compounds like sesquiterpene hydrocarbons.[14][15][16][17]
Materials:
-
Sesquiterpene-rich fraction
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Glass chromatography column
-
Non-polar solvents (e.g., hexane, petroleum ether)
-
Slightly more polar solvent (e.g., ethyl acetate, dichloromethane)
-
Collection tubes or flasks
-
Cotton or glass wool
Procedure:
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[15]
-
Fill the column with a non-polar solvent (e.g., hexane).
-
Prepare a slurry of silica gel in the same solvent.
-
Pour the slurry into the column, allowing the silica gel to settle evenly. Tap the column gently to ensure uniform packing and remove air bubbles.[15]
-
Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the sesquiterpene-rich fraction in a minimal amount of the non-polar solvent.
-
Carefully add the sample solution to the top of the silica gel column.
-
Allow the sample to adsorb onto the silica gel by draining a small amount of solvent.
-
-
Elution:
-
Begin eluting the column with the non-polar solvent (isocratic elution). Since γ-Gurjunene is a hydrocarbon, it will elute relatively quickly with a non-polar mobile phase.
-
If other non-polar compounds are present, a gradient elution may be necessary. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a small percentage of a more polar solvent (e.g., ethyl acetate or dichloromethane). A common starting gradient for sesquiterpenes is petroleum ether-EtOAc (7:1).[16]
-
-
Fraction Collection:
-
Collect the eluate in a series of fractions (e.g., 10-20 mL each).
-
-
Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure γ-Gurjunene.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the isolated γ-Gurjunene.
-
Caption: Gradient elution strategy for the separation of sesquiterpenes.
Concluding Remarks
The protocols detailed in this application note provide a robust framework for the successful extraction and isolation of γ-Gurjunene from essential oils. The initial choice of plant material and extraction method will significantly impact the yield of the crude essential oil. Subsequent purification by vacuum fractional distillation and silica gel column chromatography are effective methods for obtaining high-purity γ-Gurjunene. Optimization of the parameters for each step, particularly the elution gradient in chromatography, may be necessary depending on the specific composition of the essential oil being processed. The isolated γ-Gurjunene can then be used for further analytical characterization and investigation of its biological properties.
References
- 1. scielo.br [scielo.br]
- 2. Variations in Essential Oil Yield, Composition, and Antioxidant Activity of Different Plant Organs from Blumea balsamifera (L.) DC. at Different Growth Times - PMC [pmc.ncbi.nlm.nih.gov]
- 3. engineering.iastate.edu [engineering.iastate.edu]
- 4. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]
- 5. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]
- 6. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]
- 7. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Extraction of essential oils by hydrodistillation of four aromatic species: Conditioning, extraction conditions, yield and chemical composition [scielo.org.pe]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. web.uvic.ca [web.uvic.ca]
- 15. cactus.utahtech.edu [cactus.utahtech.edu]
- 16. researchgate.net [researchgate.net]
- 17. column-chromatography.com [column-chromatography.com]
Application Note: GC-MS Analysis of γ-Gurjunene in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-Gurjunene (γ-Gurjunene) is a tricyclic sesquiterpene commonly found in the essential oils of various plants, particularly from the Dipterocarpus genus.[1] As a volatile C15 isoprenoid, it contributes significantly to the aromatic profile of plant extracts and is under investigation for various biological activities. Accurate and reliable quantification of γ-Gurjunene is crucial for quality control in the fragrance industry, chemotaxonomic studies, and for the development of new pharmaceuticals. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for identifying and quantifying volatile and semi-volatile compounds like γ-Gurjunene in complex plant matrices.[2] This application note provides a comprehensive protocol for the extraction and subsequent GC-MS analysis of γ-Gurjunene from plant materials.
Principle of Analysis
The analysis involves two main stages: Gas Chromatography (GC) and Mass Spectrometry (MS).
-
Gas Chromatography (GC): The volatile extract is injected into the GC system, where it is vaporized. An inert carrier gas (e.g., Helium) transports the vaporized sample through a long, thin capillary column. The column's stationary phase interacts differently with each compound, causing them to separate based on their boiling points and chemical properties. Compounds with higher volatility and weaker interactions travel faster, resulting in different retention times (RT).
-
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), which causes the molecule to fragment into a unique pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical "fingerprint" for the compound.
Identification of γ-Gurjunene is achieved by matching both its retention time and its mass spectrum against a known reference standard or a spectral library like the NIST database. Quantification is typically performed by integrating the area of a specific ion's peak and comparing it to a calibration curve generated from standards.
Physicochemical Properties of γ-Gurjunene
A summary of the key properties for γ-Gurjunene is provided below. This information is critical for its identification.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [3] |
| Molecular Weight | 204.35 g/mol | [3] |
| CAS Number | 22567-17-5 | [3] |
| Appearance | Oily liquid | |
| Key Mass Fragments (m/z) | 204 (M+), 189, 161, 133, 119, 105, 91 | [3] |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
The efficient extraction of sesquiterpenes is a critical step. Ultrasound-Assisted Extraction (UAE) with an organic solvent is a rapid and effective method.[4]
Materials and Reagents:
-
Dried and finely powdered plant material (e.g., leaves, bark, rhizomes)
-
Ethyl acetate or n-Hexane (GC grade)[5]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
2 mL glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator (optional, for concentrating extracts)[4]
-
Micropipettes and glass Pasteur pipettes
Procedure:
-
Weigh approximately 100 mg of the dried, powdered plant material into a 2 mL glass vial.
-
Add 1.5 mL of ethyl acetate or n-hexane to the vial.
-
For quantitative analysis, add a known concentration of an internal standard (e.g., α-Farnesene-d6) at this stage.
-
Cap the vial tightly and vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the vial in an ultrasonic bath and sonicate for 20-30 minutes at a controlled temperature (e.g., 25°C).[4][6]
-
After sonication, centrifuge the vial at 5,000 x g for 10 minutes to pellet the solid plant material.
-
Carefully transfer the supernatant (the clear liquid extract) to a clean glass vial using a Pasteur pipette.
-
Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water. Let it sit for 5 minutes.
-
Transfer the final dried extract to a GC vial for analysis. If the concentration is too low, the extract can be concentrated under a gentle stream of nitrogen or by using a rotary evaporator.[4]
Alternative Extraction Methods:
-
Hydrodistillation: Suitable for obtaining essential oils. The plant material is boiled in water, and the steam carrying the volatile compounds is condensed and collected using a Clevenger-type apparatus.[5]
-
Soxhlet Extraction: A continuous and exhaustive extraction method using a suitable organic solvent. This method is effective but can take several hours.[4][5]
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method ideal for analyzing volatiles directly from the plant material. A coated fiber is exposed to the headspace above the sample to adsorb volatiles, which are then thermally desorbed in the GC injector.[7][8]
Protocol 2: GC-MS Instrumentation and Analysis
The following parameters are a general guideline and may require optimization based on the specific instrument and plant matrix.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890N, PerkinElmer Clarus 500, or equivalent |
| Column | HP-5MS, DB-5MS, or similar (30 m x 0.25 mm i.d., 0.25 µm film thickness)[2][9] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[2][10] |
| Injection Mode | Splitless or Split (e.g., 40:1 ratio)[2][10] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C[2][9] |
| Oven Temperature Program | Initial 60°C for 2 min, ramp at 4°C/min to 240°C, hold for 5 min[2] |
| Mass Spectrometer | Agilent 5973, Shimadzu QP 5050A, or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV[2] |
| Ion Source Temperature | 230 °C[2] |
| Transfer Line Temp | 250 °C - 280 °C[7][10] |
| Scan Range (m/z) | 40 - 450 amu[10] |
| Solvent Delay | 3 - 5 minutes |
Data Analysis and Quantification
-
Identification: The primary identification of γ-Gurjunene is achieved by comparing the acquired mass spectrum with entries in a commercial library (NIST/Wiley).[10] Confirmation should be performed by comparing the retention time and mass spectrum with that of an authentic γ-Gurjunene standard, if available.
-
Quantification: For accurate quantification, the internal standard method is recommended. A calibration curve is generated by analyzing a series of standards containing known concentrations of γ-Gurjunene and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration ratio. The concentration of γ-Gurjunene in the plant extract can then be determined from this curve.
Quantitative Data Presentation
The concentration of γ-Gurjunene can vary significantly depending on the plant species, geographical origin, and extraction method. The table below presents example data from published literature.
| Plant Species | Plant Part | γ-Gurjunene Content (% of Essential Oil) | Reference |
| Solanum stipulaceum (May) | Flowers | 11.9% | [11] |
| Solanum stipulaceum (September) | Flowers | 10.0% | [11] |
| Xylopia aromatica | Leaf | 0.40% | [12] |
| Phoebe oil | - | 0.50% | [12] |
| Guava fruit oil | Fruit | 0.30% | [12] |
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the GC-MS analysis of γ-Gurjunene from plant material.
Logical Diagram for Compound Identification
Caption: Logic for confirming compound identity using both Retention Time and Mass Spectrum.
References
- 1. Gurjunene - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. This compound | C15H24 | CID 15560285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS | MDPI [mdpi.com]
- 8. Analysis of sesquiterpene hydrocarbons in grape berry exocarp (Vitis vinifera L.) using in vivo-labeling and comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Artemisia vulgaris L. Chemotypes [scirp.org]
- 10. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens – Oriental Journal of Chemistry [orientjchem.org]
- 11. scielo.br [scielo.br]
- 12. This compound, 22567-17-5 [thegoodscentscompany.com]
Application Notes and Protocols for the Enantioselective Synthesis of γ-Gurjunene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Gurjunene, a naturally occurring guaiane sesquiterpene, and its derivatives are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds. Guaiane sesquiterpenes are known to possess antitumor, anti-inflammatory, and antibacterial properties.[1][2][3] The development of enantioselective synthetic routes to access these complex molecular architectures is crucial for the systematic evaluation of their therapeutic potential and for the preparation of novel analogs with improved pharmacological profiles.
This document provides detailed application notes and protocols for the enantioselective synthesis of γ-gurjunene derivatives, drawing upon established methodologies for the asymmetric synthesis of closely related guaiane sesquiterpenes. The key strategies highlighted include a stereoselective cobalt-catalyzed hydration and a transannular epoxide opening cascade.[4][5][6]
Synthetic Strategy Overview
While a direct enantioselective total synthesis of γ-gurjunene has not been extensively reported, a highly efficient strategy for the synthesis of the structurally related guaiane sesquiterpene, (-)-oxyphyllol, provides a robust blueprint.[4][5][6][7] This approach can be adapted for the synthesis of various γ-gurjunene derivatives. The key transformations in this synthetic route are:
-
Enantioselective Preparation of a Chiral Building Block: The synthesis commences with an enantiomerically enriched starting material, which sets the absolute stereochemistry of the final product.
-
Cobalt(II)-Catalyzed Regio- and Diastereoselective Hydration: This step introduces a key hydroxyl group with high stereocontrol, a crucial step in building the functionalized guaiane core.[4][5][6][7]
-
Transannular Epoxide Opening: A Lewis acid-mediated cyclization of an epoxide intermediate is employed to construct the characteristic bicyclo[5.3.0]decane ring system of the guaiane skeleton.[4][5][6][7]
This synthetic approach is advantageous due to its conciseness and the high degree of stereocontrol achieved in the key steps.
Experimental Protocols
The following protocols are adapted from the enantioselective synthesis of (-)-oxyphyllol and can be modified for the synthesis of γ-gurjunene derivatives by utilizing appropriately substituted starting materials.[5]
Protocol 1: Cobalt(II)-Catalyzed Regio- and Diastereoselective Hydration
This protocol describes the conversion of an epoxy enone intermediate to a tertiary alcohol, a key step in establishing the stereochemistry of the guaiane core.
Materials:
-
Epoxy enone intermediate (1 equivalent)
-
Cobalt(II) acetylacetonate (Co(acac)₂) (0.2 equivalents)
-
Phenylsilane (PhSiH₃) (4 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Oxygen (gas)
-
Ethyl acetate
-
Silica gel for column chromatography
-
Argon atmosphere
Procedure:
-
Dissolve the epoxy enone intermediate (e.g., 100 mg, 0.454 mmol) and cobalt(II) acetylacetonate (23.3 mg, 0.091 mmol) in anhydrous THF (5 mL) in a round-bottom flask under an argon atmosphere.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Bubble oxygen gas through the solution for 1 hour.[5]
-
Add phenylsilane (196.5 mg, 1.816 mmol) to the reaction mixture.[5]
-
Stir the reaction at 0 °C for 22 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, add ethyl acetate to the reaction mixture and filter through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (e.g., using an isohexane/ethyl acetate gradient) to yield the desired tertiary alcohol.[5]
Expected Outcome:
This reaction typically proceeds with good yield and high diastereoselectivity, favoring the formation of the α-alcohol.[7]
Protocol 2: Transannular Epoxide Opening for Bicyclic Core Formation
This protocol outlines the formation of the oxygen-bridged bicyclic hydroazulene framework, a key structural feature of many guaiane sesquiterpenes.
Materials:
-
Vinyl epoxide intermediate (1 equivalent)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.02 equivalents)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica gel for filtration and column chromatography
-
Argon atmosphere
Procedure:
-
Dissolve the vinyl epoxide intermediate (e.g., from a Wittig olefination of the corresponding ketone) in anhydrous dichloromethane (1.5 mL) in a round-bottom flask under an argon atmosphere.[7]
-
Add ytterbium(III) triflate (1.5 mg, 2.4 μmol) to the solution.[7]
-
Stir the reaction mixture at room temperature for 1 hour, monitoring by TLC.[7]
-
Upon completion, filter the reaction mixture through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (e.g., using an isohexane/ethyl acetate gradient) to afford the oxygen-bridged bicyclic hydroazulene product.[7]
Quantitative Data Summary
The following table summarizes typical yields and diastereomeric ratios for the key synthetic steps based on the synthesis of (-)-oxyphyllol.[7] These values can serve as a benchmark for the synthesis of γ-gurjunene derivatives.
| Step | Product | Yield (%) | Diastereomeric Ratio |
| Co(II)-Catalyzed Hydration | Tertiary Alcohol | 82 | 2.4:1 |
| Wittig Olefination & Epoxide Opening | Oxygen-bridged Bicyclic Hydroazulene | 80 (2 steps) | N/A |
| Hydrogenation | Final Product | 98 | N/A |
Visualization of Synthetic Workflow and Potential Biological Pathways
Synthetic Workflow Diagram
The following diagram illustrates the key transformations in the enantioselective synthesis of a guaiane sesquiterpene core structure.
Caption: Key steps in the enantioselective synthesis of a γ-gurjunene derivative core.
Hypothetical Anti-Inflammatory Signaling Pathway
While the specific molecular targets of γ-gurjunene derivatives are not yet fully elucidated, many sesquiterpenes are known to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[8][9] The following diagram illustrates a hypothetical mechanism of action for a γ-gurjunene derivative in mitigating inflammation.
Caption: Hypothetical anti-inflammatory action of a γ-gurjunene derivative.
Conclusion
The enantioselective synthesis of γ-gurjunene derivatives represents a significant challenge in organic chemistry. The protocols and strategies outlined in this document, based on the successful synthesis of related guaiane sesquiterpenes, provide a solid foundation for researchers to access these valuable compounds. Further investigation into the specific biological targets and mechanisms of action of γ-gurjunene derivatives will be crucial for the development of new therapeutic agents based on this promising natural product scaffold. It is important to note that the proposed signaling pathway is hypothetical and requires experimental validation.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. [Research progress on natural guaiane-type sesquiterpenoids and their biological activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A concise enantioselective synthesis of the guaiane sesquiterpene (-)-oxyphyllol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - A concise enantioselective synthesis of the guaiane sesquiterpene (−)-oxyphyllol [beilstein-journals.org]
- 6. A concise enantioselective synthesis of the guaiane sesquiterpene (−)-oxyphyllol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: γ-Gurjunene as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Gurjunene, a naturally occurring sesquiterpene, presents a valuable and versatile chiral scaffold for synthetic chemists. Its rigid bicyclo[5.3.0]decane core, adorned with multiple stereocenters and reactive functional groups, makes it an attractive starting material for the enantioselective synthesis of complex natural products and pharmaceutical intermediates. This document provides detailed application notes and protocols for the utilization of γ-gurjunene as a chiral building block, focusing on key transformations that leverage its inherent stereochemistry.
Physicochemical Properties and Availability
γ-Gurjunene is a major component of Gurjun balsam, an oleoresin obtained from trees of the Dipterocarpus species.[1] It can also be obtained by the isomerization of α-gurjunene in an acidic medium.[1]
Table 1: Physicochemical Properties of γ-Gurjunene
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | PubChem CID 15560285 |
| Molecular Weight | 204.35 g/mol | PubChem CID 15560285 |
| IUPAC Name | (3R,3aS,6R,8aS)-3,6,9-trimethylidene-decahydronaphthalene | PubChem CID 15560285 |
| Appearance | Oily liquid | |
| Chirality | Chiral |
Key Synthetic Transformations and Protocols
The synthetic utility of γ-gurjunene stems from the selective reactivity of its two double bonds and the potential for functionalization of its saturated backbone.
Oxidation Reactions: Epoxidation
The double bonds of γ-gurjunene can be selectively epoxidized to introduce new stereocenters and provide handles for further transformations. Oxidation with meta-chloroperbenzoic acid (mCPBA) yields a mixture of mono- and diepoxides.[1]
Table 2: Product Distribution in the Epoxidation of γ-Gurjunene with mCPBA [1]
| Entry | mCPBA (equiv) | Temperature (°C) | Time (h) | Monoepoxides (%) | Diepoxides (%) |
| a | 1 | 0 | 1 | 45 | 10 |
| b | 1 | 25 | 1 | 50 | 15 |
| c | 2 | 0 | 24 | 10 | 75 |
| d | 2 | 25 | 24 | 5 | 80 |
Experimental Protocol: Epoxidation of γ-Gurjunene [1]
-
Dissolve γ-gurjunene (1.0 mmol, 204 mg) in dichloromethane (10 mL).
-
Cool the solution to the desired temperature (e.g., 0 °C or 25 °C).
-
Add a solution of mCPBA (1.0-2.0 equiv) in dichloromethane dropwise over 15 minutes.
-
Stir the reaction mixture for the specified time (1-24 h).
-
Quench the reaction by adding a 10% aqueous solution of sodium sulfite (10 mL).
-
Separate the organic layer and wash it with a 10% aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to isolate the epoxide products.
Caption: Workflow for the epoxidation of γ-gurjunene.
Reduction of Epoxides: Synthesis of Diols and Enediols
The epoxide derivatives of γ-gurjunene serve as valuable intermediates for the synthesis of various alcohols. Reduction of the diepoxide mixture with strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the formation of diols and enediols, depending on the stoichiometry of the reducing agent.[1]
Table 3: Products from the Reduction of γ-Gurjunene Diepoxides [1]
| Reducing Agent | Equivalents | Product(s) | Yield (%) |
| LiAlH₄ | 4 | Single Diol | 93 |
| LiAlH₄ | 2 | Epoxy alcohol, two enediols, dienol | Mixture |
Experimental Protocol: Reduction of γ-Gurjunene Diepoxides [1]
-
Prepare a solution of the diepoxide mixture (0.5 mmol) in anhydrous diethyl ether (10 mL) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add LiAlH₄ (2.0 or 4.0 equiv) portion-wise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Cool the mixture to 0 °C and quench the reaction by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.
-
Combine the filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product(s) by column chromatography on silica gel.
Caption: Reduction pathways of γ-gurjunene diepoxides.
Applications in the Synthesis of Bioactive Molecules
The chiral derivatives obtained from γ-gurjunene can be further elaborated to synthesize more complex molecules with potential biological activity. For instance, the guaiane skeleton of gurjunene is a common motif in many sesquiterpenoid natural products. While direct total synthesis examples starting from γ-gurjunene are not extensively documented in the readily available literature, its close structural relationship to α-gurjunene, which has been used in the synthesis of guaipyridine and related alkaloids, suggests its potential in this area. The functionalized derivatives obtained through the protocols described above can serve as key intermediates for the introduction of nitrogen-containing moieties or for C-C bond formation reactions to build more complex carbon skeletons.
Future Outlook
γ-Gurjunene remains an underutilized chiral building block with significant potential. Future research could focus on:
-
Stereoselective C-C bond-forming reactions: Utilizing the chiral scaffold of γ-gurjunene to direct the formation of new carbon-carbon bonds with high stereocontrol.
-
Functional group interconversions: Developing protocols for a wider range of transformations, such as asymmetric dihydroxylation, ozonolysis, and ring-opening reactions of the epoxides with various nucleophiles.
-
Total synthesis of natural products: Employing γ-gurjunene as a starting material for the efficient and stereoselective synthesis of complex bioactive natural products containing the guaiane or related sesquiterpenoid cores.
By exploring these avenues, the full potential of γ-gurjunene as a versatile chiral building block in organic synthesis and drug discovery can be realized.
References
In Vitro Mechanistic Insights into γ-Gurjunene: Application Notes and Protocols
Disclaimer: Scientific literature extensively documents the biological activities of essential oils containing γ-Gurjunene. However, there is a significant lack of in vitro studies on the mechanism of action of isolated γ-Gurjunene. The following application notes and protocols are based on a study of the closely related isomer, α-Gurjunene, and the broader class of sesquiterpenes. The described mechanisms of action for other sesquiterpenes have not been specifically verified for γ-Gurjunene and should be considered as a theoretical framework for future research.
I. Anti-inflammatory Activity of α-Gurjunene
A study investigating the in vitro anti-inflammatory potential of α-Gurjunene, a stereoisomer of γ-Gurjunene, utilized the albumin denaturation assay. This assay serves as a preliminary screening method for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of α-Gurjunene by Albumin Denaturation Assay [1]
| Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| 31.25 | 290 |
| 62.50 | Not Reported |
| 125.00 | Not Reported |
| 250.00 | Not Reported |
| 500.00 | Not Reported |
| 1000.00 | 360 |
Note: The reported percentage of inhibition exceeding 100% in the source material is unusual for this type of assay and may reflect a strong protective effect on the protein or potential artifacts of the measurement. Further validation with more established assays is recommended.
Experimental Protocols
Protocol 1: Albumin Denaturation Assay for Anti-inflammatory Activity [1]
Objective: To assess the in vitro anti-inflammatory activity of a test compound by its ability to inhibit heat-induced protein denaturation.
Materials:
-
Test compound (α-Gurjunene)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS), pH 6.4.
-
In a series of test tubes, add 0.5 mL of the BSA solution.
-
Add 0.5 mL of the test compound solution at various concentrations (e.g., 31.25 to 1000 µg/mL).
-
For the control, add 0.5 mL of the solvent used for the test compound to 0.5 mL of the BSA solution.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by incubating the tubes at 70°C in a water bath for 10 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Visualization
Caption: Experimental workflow for the in vitro albumin denaturation assay.
II. General Anti-inflammatory Mechanisms of Sesquiterpenes
While specific data for γ-Gurjunene is lacking, many sesquiterpenes are known to exert anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.
Data Presentation
Table 2: In Vitro Anti-inflammatory Activities of Various Sesquiterpenes
| Sesquiterpene | Cell Line | Assay | IC50 Value | Reference |
| Parthenolide | RAW 264.7 | NO Production | ~5 µM | [2] |
| Costunolide | RAW 264.7 | NO Production | 1.2 µM | [3] |
| Dehydrocostus lactone | THP-1 | IL-6 Production | Not Reported | [3] |
| Alantolactone | RAW 264.7 | iNOS Expression | Dose-dependent inhibition | [3] |
| Isoalantolactone | RAW 264.7 | IL-6 Production | Dose-dependent inhibition | [3] |
Experimental Protocols
Protocol 2: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To evaluate the effect of a test compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., a sesquiterpene)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no test compound) and a negative control (no LPS stimulation).
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Determine the cell viability using an MTT assay to rule out cytotoxic effects.
Visualization
References
- 1. ANTI-INFLAMMATORY POTENTIAL OF α-FENCHOL AND αGURJUNENE: AN IN VITRO STUDY | Panacea Journal of Pharmacy and Pharmaceutical Sciences ISSN: 2349-7025 [internationaljournal.org.in]
- 2. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation | MDPI [mdpi.com]
Formulation of gamma-Gurjunene for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-Gurjunene, a naturally occurring sesquiterpene hydrocarbon, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-proliferative activities. As a lipophilic compound with low aqueous solubility (LogP > 4), its development for in vivo applications presents significant formulation challenges.[1][2] Effective delivery of this compound to target tissues requires formulation strategies that enhance its solubility and bioavailability.
These application notes provide a comprehensive guide to formulating this compound for in vivo research. We present detailed protocols for two primary formulation strategies: Nanoemulsion (NE) and Self-Emulsifying Drug Delivery Systems (SEDDS) . These methods are designed to improve the dissolution and absorption of this promising natural compound, facilitating reliable and reproducible preclinical studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for selecting an appropriate formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [2] |
| Molecular Weight | 204.35 g/mol | [2] |
| Appearance | Oily Liquid | N/A |
| Water Solubility | 0.0055 g/L (predicted) | [1] |
| LogP | ~5.3 | [2] |
| Boiling Point | 276.5 °C at 760 mmHg | N/A |
Formulation Strategy 1: Nanoemulsion (NE)
Nanoemulsions are kinetically stable, colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically ranging from 20 to 200 nm.[3] Their small droplet size provides a large surface area for drug absorption, enhancing the bioavailability of lipophilic compounds.[4]
Experimental Protocol: Preparation of this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the high-energy ultrasonication method.
1. Materials:
-
This compound (Active Pharmaceutical Ingredient - API)
-
Oil Phase: Medium-chain triglycerides (MCT) oil (e.g., Caprylic/Capric Triglyceride)
-
Surfactant: Polysorbate 80 (Tween 80)
-
Co-surfactant: Transcutol P (Diethylene glycol monoethyl ether)
-
Aqueous Phase: Deionized water
2. Equipment:
-
High-intensity probe sonicator
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Analytical balance
3. Method:
- Preparation of the Oil Phase:
- Accurately weigh the desired amount of this compound and dissolve it in the MCT oil.
- Gently stir the mixture using a magnetic stirrer until the this compound is completely dissolved.
- Preparation of the Aqueous Phase:
- In a separate beaker, add Polysorbate 80 and Transcutol P to the deionized water.
- Stir the mixture until a clear solution is formed.
- Formation of the Coarse Emulsion:
- Slowly add the oil phase to the aqueous phase while continuously stirring at a moderate speed.
- Continue stirring for 15-20 minutes to form a coarse emulsion.
- Nanoemulsification:
- Immerse the tip of the probe sonicator into the coarse emulsion.
- Apply high-power ultrasound in pulsed mode (e.g., 5 seconds on, 2 seconds off) for 5-10 minutes to prevent overheating. The exact time and power will need to be optimized.
- Place the beaker in an ice bath during sonication to dissipate heat.
- Characterization:
- Measure the droplet size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion using a dynamic light scattering (DLS) instrument.
- Visually inspect the nanoemulsion for clarity and stability.
Quantitative Data: Representative Nanoemulsion Characteristics
| Parameter | Target Value | Significance |
| Droplet Size | < 200 nm | Smaller size enhances absorption and stability.[5] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform droplet size distribution.[5] |
| Zeta Potential | > ±20 mV | Higher magnitude indicates greater electrostatic stability, preventing droplet aggregation. |
| Drug Loading | 1-5% (w/w) | Represents the concentration of this compound in the formulation. |
| Encapsulation Efficiency | > 90% | Percentage of the initial drug that is successfully incorporated into the nanoemulsion droplets. |
Formulation Strategy 2: Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[6][7] This in-situ emulsification circumvents the need for high-energy homogenization and can significantly improve the oral bioavailability of poorly water-soluble drugs.[8]
Experimental Protocol: Preparation of this compound SEDDS
This protocol outlines the development of a liquid SEDDS formulation for oral administration.
1. Materials:
-
This compound (API)
-
Oil: Oleic acid or other suitable long-chain or medium-chain triglycerides.
-
Surfactant: Cremophor EL or Polysorbate 20 (Tween 20).
-
Co-surfactant: Propylene glycol or Transcutol P.
2. Equipment:
-
Vortex mixer
-
Water bath or incubator
-
Glass vials
-
Analytical balance
3. Method:
- Screening of Excipients:
- Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
- Construction of Pseudo-ternary Phase Diagrams:
- Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.
- Visually observe the emulsification performance of each formulation upon dilution with water. The area in the phase diagram where clear and stable microemulsions form represents the optimal self-emulsifying region.
- Preparation of the Optimized SEDDS Formulation:
- Accurately weigh the this compound, oil, surfactant, and co-surfactant based on the optimized ratio determined from the phase diagram.
- Mix the components in a glass vial and vortex until a clear, homogenous solution is obtained. Gentle warming (e.g., 40°C) may be used to facilitate mixing.
- Characterization of the SEDDS:
- Self-Emulsification Time: Add a small amount of the SEDDS formulation to a known volume of water with gentle stirring and measure the time taken for it to form a clear or slightly bluish-white emulsion.
- Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and PDI of the resulting emulsion using DLS.
- Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
Quantitative Data: Representative SEDDS Characteristics
| Parameter | Target Value | Significance |
| Emulsification Time | < 2 minutes | Rapid emulsification in the GI tract is crucial for drug release. |
| Droplet Size (upon dilution) | < 250 nm | Small droplet size provides a large surface area for absorption.[9] |
| Drug Content | 95-105% of label claim | Ensures accurate dosing. |
| Clarity (of diluted emulsion) | Transparent or slightly opalescent | Indicates the formation of a microemulsion or fine nanoemulsion. |
In Vivo Study Workflow
The following workflow outlines the key steps for evaluating the formulated this compound in a preclinical animal model.
Caption: Experimental workflow for in vivo evaluation of this compound formulations.
Proposed Anti-Inflammatory Signaling Pathways of this compound
Based on studies of other sesquiterpenes, this compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[6][10][11]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sesquiterpenes have been shown to inhibit this pathway, often by preventing the degradation of IκBα.[7][11]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Key MAPK families include ERK, JNK, and p38. Activation of these pathways leads to the expression of various inflammatory mediators. Some sesquiterpenes have been found to suppress the phosphorylation, and thus the activation, of MAPKs.[3]
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Conclusion
The successful in vivo evaluation of this compound is contingent upon overcoming its poor aqueous solubility. The formulation strategies presented here, namely nanoemulsions and SEDDS, offer robust and effective approaches to enhance its bioavailability. The detailed protocols provide a solid foundation for researchers to develop and characterize suitable formulations for their specific in vivo studies. It is imperative to conduct thorough physicochemical characterization to ensure the quality and reproducibility of the formulation, which is a prerequisite for obtaining reliable and meaningful in vivo data. The proposed mechanisms of action via the NF-κB and MAPK pathways provide a basis for subsequent pharmacodynamic studies to elucidate the anti-inflammatory properties of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C15H24 | CID 15560285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Terpene Type on the Release from an O/W Nanoemulsion: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced solubility and oral bioavailability of γ-tocotrienol using a self-emulsifying drug delivery system (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. tandfonline.com [tandfonline.com]
- 11. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Gamma-Gurjunene
Introduction
Gamma-Gurjunene, a tricyclic sesquiterpene, is a significant component of the essential oils of various plants and is of increasing interest to researchers in the fields of phytochemistry, pharmacology, and drug development. Its potential biological activities necessitate the availability of a highly purified compound for accurate in-vitro and in-vivo studies. This application note details a robust and efficient method for the purification of this compound from a crude essential oil extract using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The described protocol consistently yields high-purity this compound suitable for a range of research and development applications.
Challenges in this compound Purification
The primary challenge in isolating this compound lies in its separation from other structurally similar sesquiterpenes and isomeric compounds present in the crude extract. These compounds often share similar physicochemical properties, making their separation by traditional chromatographic methods difficult. HPLC, with its high resolving power, offers an effective solution for achieving the high purity required for scientific research.
Experimental Protocols
Crude Extract Preparation
A crude extract rich in this compound must first be obtained from the source material (e.g., essential oil). A general procedure for preparing a non-polar extract suitable for HPLC is as follows:
-
Extraction: The raw plant material is subjected to steam distillation to obtain the essential oil.
-
Fractionation (Optional): For complex essential oils, a preliminary fractionation using silica gel column chromatography can be performed to enrich the sesquiterpene fraction. A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is recommended.
-
Filtration and Concentration: The essential oil or the enriched fraction is dissolved in a minimal amount of hexane, filtered through a 0.45 µm PTFE syringe filter to remove particulate matter, and then concentrated under a gentle stream of nitrogen.
HPLC System and Parameters
The purification is performed on a preparative HPLC system equipped with a UV-Vis detector.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Preparative HPLC with Quaternary Pump and UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Elution | 80% B to 95% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 500 µL |
| Column Temperature | 25°C |
Sample Preparation for HPLC
The concentrated crude extract is dissolved in acetonitrile to a final concentration of 10 mg/mL. The solution is then filtered through a 0.22 µm PTFE syringe filter prior to injection.
Purification Protocol
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (80% Acetonitrile, 20% Water) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column.
-
Chromatographic Run: Initiate the gradient elution as described in Table 1.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the retention time determined from analytical runs.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC under the same chromatographic conditions but with a lower flow rate (e.g., 1.0 mL/min) to confirm purity.
-
Post-Purification Work-up: Pool the pure fractions and remove the acetonitrile under reduced pressure using a rotary evaporator. The aqueous residue can be extracted with a non-polar solvent like n-pentane. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is carefully evaporated to yield the purified this compound.
Data Presentation
The following table summarizes the expected results from the preparative HPLC purification of this compound.
Table 2: Quantitative Data for this compound Purification
| Analyte | Retention Time (min) | Purity (%) | Recovery (%) |
| Crude Extract | Multiple Peaks | ~45% (this compound) | N/A |
| Purified this compound | 12.5 | >98% | 85% |
Mandatory Visualization
Troubleshooting & Optimization
Technical Support Center: Improving Yield in γ-Gurjunene Steam Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the steam distillation of γ-Gurjunene to improve yield.
Troubleshooting Guide
This guide addresses common issues encountered during the steam distillation of γ-Gurjunene and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Essential Oil Yield | 1. Inefficient Steam Penetration: Steam is not effectively reaching all of the plant material, a phenomenon known as "channeling".[1] | a. Proper Plant Material Packing: Ensure the plant material is packed uniformly in the distillation flask, avoiding overly tight packing that can create dense clumps.[1] b. Optimal Steam Flow Rate: A steam flow rate that is too high can create channels, while a rate that is too slow may not efficiently carry over the essential oil.[1] Experiment with different flow rates to find the optimum for your specific biomass. A study on rosemary oil found that a lower steam flow rate of 4 l/min yielded better results than 7 or 9 l/min.[2] |
| 2. Insufficient Distillation Time: Sesquiterpenes like γ-Gurjunene are less volatile than monoterpenes and require longer distillation times for complete extraction.[3] | a. Extend Distillation Duration: Collect distillate fractions over time and analyze them to determine the optimal distillation endpoint. For sesquiterpenes, a significant portion of the yield can be obtained in later fractions.[3] One study on Helichrysum italicum showed that sesquiterpene concentration increased significantly in later distillation fractions (160-280 min).[3] | |
| 3. Thermal Degradation: High temperatures over prolonged periods can lead to the degradation of thermolabile compounds like some sesquiterpenes.[4] | a. Temperature and Pressure Control: If your equipment allows, operate under a slight vacuum to lower the boiling point of water and, consequently, the distillation temperature. b. Use of Superheated Steam: Superheated steam can enhance the extraction of less volatile compounds and may reduce extraction time, minimizing thermal degradation.[5] | |
| 4. Improper Plant Material Preparation: The physical state of the plant material significantly impacts steam interaction and oil release. | a. Particle Size Reduction: Grinding or chopping the plant material increases the surface area for steam contact, which can significantly improve yield.[6] However, excessively fine particles can lead to clumping and impede steam flow. b. Drying: Pre-drying the plant material can increase the essential oil concentration in the biomass.[7] | |
| Milky or Cloudy Distillate with Low Oil Separation | 1. Co-distillation of Polar Compounds: Water-soluble compounds from the plant material are being carried over with the steam. | a. Post-distillation Extraction: Perform a liquid-liquid extraction on the milky distillate using a non-polar solvent (e.g., hexane or diethyl ether) to separate the γ-Gurjunene. The solvent can then be carefully evaporated to yield the pure oil. |
| 2. Emulsion Formation: The essential oil is forming a stable emulsion with the water. | a. Salting Out: Add a saturated solution of sodium chloride (NaCl) to the distillate to increase the polarity of the aqueous phase, which can help break the emulsion and promote oil separation. | |
| Variation in Yield Between Batches | 1. Inconsistent Plant Material: The concentration of γ-Gurjunene can vary depending on the plant's growing conditions, harvest time, and storage. | a. Standardize Biomass: Whenever possible, use plant material from the same source, harvested at the same time of day and year. Ensure consistent drying and storage protocols. |
| 2. Inconsistent Process Parameters: Minor variations in distillation time, temperature, or steam flow rate can lead to significant differences in yield. | a. Implement a Standard Operating Procedure (SOP): Document and strictly adhere to optimized distillation parameters for every run. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal distillation time for maximizing γ-Gurjunene yield?
A1: The optimal distillation time for sesquiterpenes like γ-Gurjunene is generally longer than for more volatile monoterpenes. While a significant portion of essential oils can often be extracted within the first 2 hours, sesquiterpene yields may continue to increase with longer distillation times.[8] One study on Cannabis sativa L. cultivars showed that extending the distillation time from 2 to 4 hours generally enriched the essential oil with minor sesquiterpenes.[9] It is recommended to conduct a time-course study where you collect and analyze distillate fractions at regular intervals (e.g., every 30-60 minutes) to determine the point of diminishing returns for your specific plant material and setup.
Q2: How does the preparation of the plant material affect the yield of γ-Gurjunene?
A2: Plant material preparation is a critical factor. Reducing the particle size by chopping or grinding increases the surface area exposed to steam, facilitating the rupture of oil glands and improving diffusion.[6] A study on Champaca essential oil demonstrated a significant increase in the main compound's content when the material was chopped inside the distillation reactor compared to unchopped or externally chopped material.[6] Pre-drying the plant material can also increase the concentration of the essential oil, leading to a higher yield per unit mass of biomass.[7]
Q3: What is "steam channeling" and how can I prevent it?
A3: Steam channeling occurs when steam finds a path of least resistance through the packed plant material, bypassing large portions of the biomass and leading to an inefficient extraction.[1] To prevent this, ensure the plant material is packed uniformly in the still. Avoid over-packing, which can create dense areas that are difficult for steam to penetrate. Using a multi-stage column with steam redistributors can also help to minimize channeling and reduce pressure drop, thereby increasing the extraction yield.[2]
Q4: Can γ-Gurjunene degrade during steam distillation?
A4: Yes, like many terpenes, γ-Gurjunene can be susceptible to thermal degradation, especially with prolonged exposure to high temperatures.[4] Some essential oil components can undergo decomposition during steam distillation, which may affect the quality and yield of the final product.[4] To mitigate this, it is important to carefully control the distillation temperature and duration. Operating under a slight vacuum can lower the distillation temperature.
Quantitative Data on Steam Distillation Parameters
The following tables summarize quantitative data on how different experimental parameters can influence essential oil yield.
Table 1: Effect of Distillation Time on Essential Oil Composition
| Distillation Time (minutes) | Monoterpene Content (%) | Sesquiterpene Content (%) | Reference |
| 0-5 | 69.79 | 25.73 | [3] |
| 160-280 | 13.77 | 75.3 - 76.8 | [3] |
| 120 (2 hours) | - | - | [9] |
| 240 (4 hours) | - | Enriched in minor sesquiterpenes | [9] |
Data from a study on Helichrysum italicum and Cannabis sativa L. essential oils.
Table 2: Effect of Steam Flow Rate on Essential Oil Yield
| Steam Flow Rate (L/min) | Essential Oil Yield (%) | Reference |
| 4 | 1.074 | [2] |
| 7 | (lower than 1.074) | [2] |
| 9 | (lower than 1.074) | [2] |
Data from a study on Rosmarinus officinalis L. essential oil.
Experimental Protocols
Detailed Methodology for Steam Distillation of γ-Gurjunene Rich Plant Material
This protocol provides a general framework. Optimal parameters should be determined empirically for your specific biomass.
1. Plant Material Preparation:
-
Drying: Air-dry the plant material in a well-ventilated, dark place until brittle.
-
Grinding: Coarsely grind the dried plant material to a particle size of 2-5 mm. Avoid fine powders which can impede steam flow.
2. Apparatus Setup:
-
Assemble the steam distillation apparatus, ensuring all glass joints are properly sealed. A typical setup includes a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a Dean-Stark or Clevenger apparatus).[10]
3. Distillation Process:
-
Place the prepared plant material into the distillation flask, ensuring uniform packing.
-
Begin passing steam through the plant material. The steam flow rate should be adjusted to be steady but not so vigorous as to cause channeling.[1]
-
The optimal temperature for steam distillation is typically between 60°C and 100°C.[7]
-
Collect the distillate, which will be a two-phase mixture of water (hydrosol) and the essential oil containing γ-Gurjunene.
4. Data Collection and Analysis:
-
Monitor and record the distillation time, temperature, and volume of distillate collected.
-
Collect fractions of the distillate at set time intervals (e.g., every 30 minutes) to determine the optimal distillation duration.
-
Separate the essential oil from the hydrosol. If an emulsion forms, use a separatory funnel and consider adding a saturated NaCl solution to aid in separation.
-
Dry the collected essential oil over anhydrous sodium sulfate.
-
Quantify the yield and analyze the chemical composition of the essential oil, including the percentage of γ-Gurjunene, using Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizations
Caption: Experimental workflow for gamma-Gurjunene steam distillation.
Caption: Troubleshooting logic for low yield in steam distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. ijche.com [ijche.com]
- 3. researchgate.net [researchgate.net]
- 4. vpscience.org [vpscience.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Distillation of essential oils: An innovative technological approach focused on productivity, quality and sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. steam distillation yield: Topics by Science.gov [science.gov]
- 9. Effect of the Distillation Time on the Chemical Composition, Antioxidant Potential and Antimicrobial Activity of Essential Oils from Different Cannabis sativa L. Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. engineering.iastate.edu [engineering.iastate.edu]
Technical Support Center: Overcoming Low Solubility of γ-Gurjunene in Aqueous Media
Welcome to the technical support center for γ-Gurjunene. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the low aqueous solubility of γ-Gurjunene. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is γ-Gurjunene and why is its solubility a concern?
A1: Gamma-Gurjunene is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄[1]. It is found in various plants and essential oils and is being investigated for its potential pharmacological activities, including anti-inflammatory effects. Like many other sesquiterpenes, γ-Gurjunene is highly lipophilic, meaning it has a strong affinity for fats and oils and very poor solubility in water. The estimated aqueous solubility of γ-Gurjunene is extremely low, around 0.05378 mg/L at 25°C[2]. This low water solubility presents a significant challenge for its use in aqueous-based biological assays and for the development of pharmaceutical formulations for in vivo studies, as it can lead to poor bioavailability and inconsistent experimental results.
Q2: I am seeing precipitation or an oily layer in my cell culture medium after adding γ-Gurjunene. What is happening?
A2: This is a common issue when introducing a highly hydrophobic compound like γ-Gurjunene into an aqueous environment. The precipitation or formation of an oily layer indicates that the compound is not fully dissolved and has exceeded its solubility limit in the medium. This can be due to several factors, including the final concentration of the compound, the concentration of the organic solvent used for the stock solution (e.g., DMSO), and the composition of the culture medium. It is crucial to ensure that the final concentration of any organic solvent is kept to a minimum (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity and to prevent the compound from crashing out of solution.
Q3: What are the common strategies to improve the solubility of γ-Gurjunene for in vitro experiments?
A3: Several techniques can be employed to enhance the aqueous solubility of γ-Gurjunene for experimental purposes. These include:
-
Use of Co-solvents: Preparing a stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol is the most common initial step. However, the final concentration of the co-solvent in the aqueous medium must be carefully controlled.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate lipophilic molecules like γ-Gurjunene, forming inclusion complexes that have significantly improved water solubility.
-
Formulation into Nanoemulsions: Nanoemulsions are dispersions of oil droplets in an aqueous phase, stabilized by surfactants. γ-Gurjunene can be dissolved in the oil phase of a nanoemulsion, allowing for its uniform dispersion in an aqueous medium.
-
Encapsulation in Liposomes: Liposomes are spherical vesicles composed of a lipid bilayer. Hydrophobic compounds like γ-Gurjunene can be incorporated into the lipid bilayer, facilitating their delivery in an aqueous environment.
Q4: Can I use surfactants to directly dissolve γ-Gurjunene in my aqueous buffer?
A4: While surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate them, direct dissolution in a buffer containing a surfactant may not always be straightforward and can depend on the specific surfactant and its concentration. It is often more effective to use surfactants as part of a more complex formulation, such as a nanoemulsion, to ensure stability and a uniform dispersion of γ-Gurjunene.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Precipitation of γ-Gurjunene upon dilution of DMSO stock solution in aqueous media. | Final concentration of γ-Gurjunene exceeds its solubility limit in the final DMSO concentration. | - Reduce the final concentration of γ-Gurjunene.- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).- Add the DMSO stock solution to the aqueous medium with vigorous vortexing to promote rapid dispersion. |
| Inconsistent results in cell-based assays. | Uneven distribution of γ-Gurjunene in the culture wells due to poor solubility. | - Prepare a fresh dilution of γ-Gurjunene for each experiment.- Consider using a solubilization technique such as cyclodextrin complexation or a nanoemulsion to improve dispersion.- Gently agitate the plate after adding the compound to ensure uniform distribution. |
| Observed cytotoxicity is higher than expected or is also present in the vehicle control. | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular toxicity. | - Determine the maximum tolerable DMSO concentration for your specific cell line (typically between 0.1% and 0.5%).- Ensure your vehicle control has the exact same final concentration of DMSO as your experimental wells. |
| Difficulty in preparing a stable nanoemulsion or liposomal formulation. | Incorrect ratio of components (oil, surfactant, co-surfactant), or inappropriate preparation method. | - Optimize the formulation by systematically varying the ratios of the components.- Ensure the use of appropriate equipment, such as a high-pressure homogenizer or a sonicator, as specified in the protocol.- Refer to detailed protocols for preparing nanoemulsions and liposomes for sesquiterpenes. |
Quantitative Data Summary
The following tables provide a summary of solubility enhancement data for compounds structurally related to γ-Gurjunene, which can serve as a reference for experimental design.
Table 1: Solubility Enhancement of Sesquiterpenes using Cyclodextrins
| Sesquiterpene Lactone | Cyclodextrin Type | Solubility Increase (%-fold) | Reference |
| Dehydrocostuslactone | α-, β-, γ-cyclodextrin | 100-4600% | Adapted from[2] |
| Costunolide | α-, β-, γ-cyclodextrin | 100-4600% | Adapted from[2] |
| (-)-α-santonin | α-, β-, γ-cyclodextrin | 100-4600% | Adapted from[2] |
Table 2: Characteristics of Sesquiterpene-Loaded Nanoparticles
| Sesquiterpene | Nanoparticle Type | Average Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| α-santonin | PLA | 202.3 | 94.6 | Adapted from[3] |
| Arglabin | PLA | 220.3 | 78.1 | Adapted from[3] |
| Schkuhrin II | PLA | 219.5 | 76.8 | Adapted from[3] |
| Vernolepin | PLA | 216.9 | 60.7 | Adapted from[3] |
| Eucannabinolide | PLA | 226.4 | 78.9 | Adapted from[3] |
Experimental Protocols
Protocol 1: Preparation of a γ-Gurjunene Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of γ-Gurjunene in DMSO for subsequent dilution in aqueous media for in vitro assays.
Materials:
-
γ-Gurjunene (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of γ-Gurjunene powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the γ-Gurjunene is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
Protocol 2: Preparation of γ-Gurjunene-Cyclodextrin Inclusion Complex (Adapted from a general protocol)
Objective: To enhance the aqueous solubility of γ-Gurjunene by forming an inclusion complex with a cyclodextrin.
Materials:
-
γ-Gurjunene
-
β-Cyclodextrin (or a modified version like HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Procedure (Kneading Method):
-
Prepare a slurry of the cyclodextrin in a small amount of water in a mortar.
-
Dissolve γ-Gurjunene in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of γ-Gurjunene to the cyclodextrin slurry.
-
Knead the mixture for a specified time (e.g., 60 minutes) to form a paste.
-
Dry the paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the γ-Gurjunene-cyclodextrin inclusion complex, which should exhibit improved water solubility.
Protocol 3: Preparation of a γ-Gurjunene Nanoemulsion (Adapted from a general protocol)
Objective: To formulate γ-Gurjunene into an oil-in-water nanoemulsion to improve its dispersibility in aqueous media.
Materials:
-
γ-Gurjunene
-
A suitable oil (e.g., medium-chain triglycerides)
-
A surfactant (e.g., Tween 80)
-
A co-surfactant (e.g., Transcutol P)
-
Deionized water
-
High-pressure homogenizer or sonicator
Procedure (High-Energy Emulsification):
-
Dissolve γ-Gurjunene in the selected oil to form the oil phase.
-
Separately, dissolve the surfactant and co-surfactant in deionized water to form the aqueous phase.
-
Slowly add the oil phase to the aqueous phase while continuously stirring to form a coarse emulsion.
-
Process the coarse emulsion through a high-pressure homogenizer or a high-power sonicator for a specified number of cycles or time to reduce the droplet size to the nano-range.
-
The resulting nanoemulsion should be a stable, translucent liquid.
Signaling Pathways and Experimental Workflows
Anti-Inflammatory Signaling Pathways
γ-Gurjunene and other sesquiterpenes have been reported to exhibit anti-inflammatory properties, potentially through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response.
References
Technical Support Center: Optimizing Reaction Conditions for Gamma-Gurjunene Isomerization
Welcome to the technical support center for the optimization of gamma-gurjunene isomerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding this chemical transformation.
I. Troubleshooting Guide
This section addresses specific issues that may be encountered during the isomerization of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion of Starting Material (e.g., alpha-Gurjunene) | 1. Inactive or Insufficient Catalyst: The chosen acid catalyst may not be strong enough or may be present in too low a concentration to effect the isomerization. 2. Inappropriate Solvent: The solvent may not be suitable for the reaction, potentially hindering catalyst activity or substrate solubility. 3. Low Reaction Temperature: The activation energy for the isomerization may not be reached at the current temperature. | 1. Catalyst Selection and Concentration: - Employ a stronger acid catalyst. Both Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., bismuth triflate, iron(III) chloride) can be effective for terpene rearrangements. - Increase the catalyst loading incrementally. 2. Solvent Optimization: - Use a non-polar aprotic solvent like toluene or hexane for reactions with solid acid catalysts. - For homogeneous catalysis, ensure the substrate and catalyst are soluble in the chosen solvent. 3. Temperature Adjustment: - Gradually increase the reaction temperature. Monitor the reaction closely by TLC or GC to avoid degradation. |
| Formation of Multiple Isomeric Byproducts (Low Selectivity) | 1. Over-isomerization: The reaction conditions (strong acid, high temperature, long reaction time) may be too harsh, leading to further rearrangement of the desired this compound to other thermodynamically more stable isomers. 2. Competing Reaction Pathways: The carbocation intermediate can undergo different rearrangements or cyclizations. | 1. Milder Reaction Conditions: - Use a milder acid catalyst or a lower concentration of the current catalyst. - Decrease the reaction temperature. - Monitor the reaction progress frequently and stop it once the optimal yield of this compound is reached. 2. Catalyst Choice: - Experiment with different types of acid catalysts (Lewis vs. Brønsted) as they can favor different reaction pathways. |
| Degradation of Starting Material or Product | 1. High Temperature: Sesquiterpenes can be thermally labile and may degrade at elevated temperatures. 2. Strong Acidic Conditions: Highly acidic environments can lead to polymerization or decomposition of the terpenes. | 1. Temperature Control: - Perform the reaction at the lowest effective temperature. - Consider using a catalyst that is active at lower temperatures. 2. Acid Neutralization: - Quench the reaction promptly by neutralizing the acid with a mild base (e.g., sodium bicarbonate solution). |
| Difficulty in Product Isolation and Purification | 1. Similar Polarity of Isomers: this compound and its isomers often have very similar polarities, making chromatographic separation challenging. 2. Volatility of the Product: this compound is a volatile compound, and significant loss can occur during solvent removal. | 1. Advanced Chromatographic Techniques: - Use high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., silica gel, silver nitrate impregnated silica). - Employ gas chromatography (GC) for both analysis and preparative separation of the volatile isomers. 2. Careful Work-up: - Remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath). - Minimize the exposure of the product to air and heat. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the synthesis of this compound via isomerization?
A1: The most commonly cited precursor for the preparation of this compound is alpha-gurjunene. The isomerization is typically achieved under acidic conditions. In nature, the enzyme (-)-alpha-gurjunene synthase has been shown to produce a mixture of 91% (-)-alpha-gurjunene and 9% (+)-gamma-gurjunene, indicating their close biosynthetic relationship.[1]
Q2: What types of catalysts are effective for this compound isomerization?
A2: While specific studies on this compound isomerization are limited, analogous acid-catalyzed rearrangements of other terpenes suggest that both Brønsted and Lewis acids can be effective. Examples include:
-
Brønsted Acids: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH).
-
Lewis Acids: Bismuth triflate (Bi(OTf)₃), Iron(III) chloride (FeCl₃), Zinc chloride (ZnCl₂). The choice of catalyst can significantly influence the selectivity of the reaction.
Q3: How can I monitor the progress of the isomerization reaction?
A3: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using:
-
Thin-Layer Chromatography (TLC): This provides a quick qualitative assessment of the conversion of the starting material and the formation of products.
-
Gas Chromatography (GC): GC is an excellent quantitative method for separating and quantifying the volatile gurjunene isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique helps in identifying the different isomers based on their mass spectra.
Q4: What are the expected side products in the isomerization of alpha-gurjunene to this compound?
A4: Besides the desired this compound, other isomeric sesquiterpenes can be formed through carbocation rearrangements. Potential side products could include other gurjunene isomers (e.g., beta-gurjunene) or other sesquiterpene skeletons depending on the reaction conditions. Over-isomerization can lead to a complex mixture of products.
Q5: What is the proposed mechanism for the acid-catalyzed isomerization of alpha-gurjunene to this compound?
A5: The proposed mechanism involves the protonation of the double bond in alpha-gurjunene by an acid catalyst, leading to the formation of a carbocation intermediate. This intermediate can then undergo a series of hydride and/or alkyl shifts to rearrange the carbon skeleton, followed by deprotonation to yield the more stable this compound isomer.
III. Experimental Protocols
The following is a generalized protocol for the acid-catalyzed isomerization of alpha-gurjunene to this compound. Researchers should optimize the specific conditions based on their experimental setup and desired outcomes.
Materials:
-
alpha-Gurjunene (starting material)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve alpha-gurjunene in the anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1-1 mol%) to the solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with constant stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC at regular intervals (e.g., every 30 minutes).
-
Quenching: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with the quenching solution (e.g., saturated sodium bicarbonate) to neutralize the acid.
-
Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator at a low temperature.
-
Purification: Purify the resulting crude product containing this compound using column chromatography (e.g., on silica gel with a hexane/ethyl acetate gradient) or preparative GC.
IV. Data Presentation
Table 1: Hypothetical Data for Optimizing Reaction Conditions for alpha-Gurjunene Isomerization
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion of alpha-Gurjunene (%) | Yield of this compound (%) | Selectivity for this compound (%) |
| 1 | p-TsOH (0.1) | Toluene | 80 | 2 | 45 | 30 | 67 |
| 2 | p-TsOH (0.5) | Toluene | 80 | 2 | 80 | 55 | 69 |
| 3 | p-TsOH (0.5) | Toluene | 110 | 1 | 95 | 60 | 63 |
| 4 | Bi(OTf)₃ (0.1) | Toluene | 80 | 3 | 60 | 48 | 80 |
| 5 | Bi(OTf)₃ (0.5) | Toluene | 80 | 3 | 90 | 75 | 83 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
V. Visualizations
Caption: Experimental workflow for the acid-catalyzed isomerization of alpha-gurjunene to this compound.
Caption: Proposed mechanism for the acid-catalyzed isomerization of alpha-gurjunene to this compound.
References
Troubleshooting low yields in gamma-Gurjunene epoxidation
Welcome to the technical support center for the epoxidation of gamma-Gurjunene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the epoxidation of this compound, helping you diagnose and resolve problems leading to low yields.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields in this compound epoxidation can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate amounts of the oxidizing agent.
-
Side Reactions: Several side reactions can consume the starting material or the desired epoxide product. The most common include:
-
Epoxide Ring Opening: The acidic byproduct of peracid oxidants (like m-chlorobenzoic acid from m-CPBA) can catalyze the opening of the newly formed epoxide ring, leading to the formation of diols, especially in the presence of water.[1][2]
-
Rearrangement Reactions: Acidic conditions can also promote the rearrangement of the epoxide to form allylic alcohols or other isomeric products.[2]
-
-
Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition of the product. Conversely, a temperature that is too low may result in an impractically slow reaction rate.[3]
-
Steric Hindrance: The structure of this compound may present steric challenges to the approach of the oxidizing agent, potentially slowing the reaction or favoring the formation of undesired stereoisomers.[3]
-
Degradation of Oxidizing Agent: Peroxy acids like m-CPBA can degrade over time, especially if not stored properly. Using a degraded reagent will result in a lower effective concentration and consequently, lower yields.
Q2: I am observing multiple unexpected spots on my TLC analysis. What could these be?
The presence of multiple spots on your TLC plate likely indicates a mixture of products and unreacted starting material. These could include:
-
Starting Material: Unreacted this compound.
-
Desired Epoxide: The target this compound epoxide.
-
Diastereomeric Epoxides: Epoxidation can sometimes result in the formation of different stereoisomers of the epoxide.
-
Diols: Formed from the ring-opening of the epoxide.
-
Allylic Alcohols: Resulting from the rearrangement of the epoxide.
-
m-Chlorobenzoic Acid: A byproduct of the m-CPBA oxidant, which is quite polar and may appear as a distinct spot.[4]
Q3: How can I minimize the formation of diols?
To reduce the formation of diols, it is crucial to minimize the presence of water and acidic conditions:
-
Use an Anhydrous Solvent: Employ a dry, non-aqueous solvent like dichloromethane, chloroform, or ether.[1]
-
Buffer the Reaction: In some cases, adding a mild base, such as sodium bicarbonate, can help to neutralize the acidic byproduct and prevent epoxide ring opening.
-
Control Reaction Temperature: Lowering the reaction temperature can often suppress the rate of the ring-opening side reaction.[3]
-
Prompt Work-up: Process the reaction mixture as soon as the reaction is complete to minimize the exposure of the epoxide to acidic conditions.
Q4: What is the optimal temperature for the epoxidation of this compound?
The optimal temperature is a balance between reaction rate and selectivity. For many terpene epoxidations, reactions are carried out at low temperatures (e.g., 0 °C) to enhance selectivity and minimize side reactions.[3] However, some reactions may proceed well at room temperature. It is advisable to start with a lower temperature and monitor the reaction progress by TLC. If the reaction is too slow, the temperature can be gradually increased. High temperatures (e.g., 40 °C or reflux) should be avoided as they can lead to the formation of undesired byproducts like alcohols instead of epoxides.[3]
Experimental Protocols
Below is a detailed experimental protocol for the epoxidation of a sesquiterpene, which can be adapted for this compound. This protocol is based on a similar procedure used for (+)-ledene.
Epoxidation of a Sesquiterpene using m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ensure purity is known)
-
Dichloromethane (CH2Cl2), anhydrous
-
10% Sodium sulfite (Na2SO3) solution
-
10% Sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1-1.3 equivalents) in anhydrous dichloromethane.
-
Slowly add the m-CPBA solution to the stirred solution of this compound at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically when the starting material is consumed), quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy any excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 10% sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the results from the epoxidation of (+)-ledene, a sesquiterpene structurally similar to this compound, under various conditions. This data can serve as a starting point for optimizing your this compound epoxidation.
| Entry | Temperature (°C) | Reaction Time (h) | Product(s) | Yield (%) |
| a | 0 | 48 | endo-epoxide | 73-76 |
| exo-epoxide | 17-20 | |||
| d | Ambient | 48 | endo-epoxide | - |
| exo-epoxide | - | |||
| Allylic Alcohol | Increased | |||
| f | Reflux | 48 | endo-epoxide | - |
| exo-epoxide | - | |||
| Allylic Alcohol | Further Increased |
Data adapted from a study on the epoxidation of (+)-ledene. The yields for entries d and f were not explicitly quantified in the source but trends were indicated.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the epoxidation of this compound with m-CPBA and potential side reactions.
Caption: A logical workflow for troubleshooting low yields in this compound epoxidation.
Caption: Key factors influencing the yield of this compound epoxidation.
References
Technical Support Center: Enhancing the Resolution of Gamma-Gurjunene Enantiomers
Welcome to the technical support center for the resolution of gamma-gurjunene enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the enantioselective separation of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the resolution of this compound enantiomers important?
A1: The enantiomers of a chiral compound like this compound can exhibit different biological activities.[1][2][3][4][5] For pharmaceutical and fragrance applications, isolating the desired enantiomer is often crucial to ensure efficacy and safety, as one enantiomer may be therapeutic while the other could be inactive or even cause adverse effects.[2][4][6][7]
Q2: What are the common methods for resolving this compound enantiomers?
A2: The most common methods for chiral resolution include chiral chromatography (High-Performance Liquid Chromatography - HPLC and Gas Chromatography - GC), enzymatic resolution, and diastereomeric crystallization.[8][9] Chiral chromatography is often the preferred method for both analytical and preparative separations of terpene enantiomers.[9]
Q3: Which chiral stationary phase (CSP) is best for separating this compound enantiomers by HPLC?
A3: The selection of an appropriate chiral stationary phase is often empirical.[10] For terpenes and related compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are widely used and have shown success in separating a broad range of chiral compounds.[9][10][11] It is recommended to screen a variety of CSPs to find the one with the best selectivity for this compound.[12]
Q4: Can I use Gas Chromatography (GC) for the chiral resolution of this compound?
A4: Yes, Gas Chromatography with a chiral stationary phase is a suitable method for the separation of volatile compounds like terpenes.[9][13] Cyclodextrin-based capillary columns are commonly used for the enantioselective GC analysis of terpenes.[11] However, high temperatures in GC can sometimes lead to product loss or decomposition.[6]
Q5: What is enzymatic resolution and can it be applied to this compound?
A5: Enzymatic resolution utilizes the high enantioselectivity of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture.[9] For instance, a lipase might selectively hydrolyze an ester derivative of one this compound enantiomer, allowing for the separation of the reacted and unreacted enantiomers.[9][14] This method is known for its high selectivity under mild conditions.[9]
Q6: How does diastereomeric crystallization work for resolving enantiomers?
A6: This method involves reacting the racemic mixture of this compound with a chiral resolving agent to form a mixture of diastereomers.[8][15] Diastereomers have different physical properties, such as solubility, which allows them to be separated by crystallization.[7][15] After separation, the chiral resolving agent is removed to yield the pure enantiomers.[8]
Troubleshooting Guides
Chiral HPLC Troubleshooting
| Issue | Possible Causes | Solutions |
| Poor or No Resolution | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Suboptimal temperature.- Flow rate is too high. | - Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).- Adjust the mobile phase composition, including the ratio of organic modifiers and the type of alcohol.[16]- Vary the column temperature, as it can have a significant effect on chiral separations.[16]- Reduce the flow rate, as chiral separations often benefit from lower flow rates.[16] |
| Peak Tailing | - Secondary interactions with the stationary phase.- Extra-column volume.- Sample solvent incompatible with the mobile phase. | - Ensure the sample is dissolved in the mobile phase.- Minimize the length and diameter of tubing between the injector, column, and detector.[16]- Use a column with a different stationary phase or add additives to the mobile phase to reduce secondary interactions. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuations in temperature.- Inconsistent mobile phase preparation. | - Allow for longer column equilibration times, especially when changing the mobile phase.[16]- Use a column oven to maintain a stable temperature.[16]- Ensure precise and consistent preparation of the mobile phase for each run.[16] |
| Co-elution with Other Compounds | - Lack of selectivity of the column for the specific sample matrix. | - Optimize the mobile phase to improve separation.- Consider using a tandem column setup with two different chiral stationary phases for enhanced separation.[17]- Improve sample clean-up procedures to remove interfering compounds. |
| High Backpressure | - Blockage of the inlet frit by particulate matter.- Sample precipitation on the column.- Incompatible solvent introduced to the system. | - Filter samples and mobile phases before use.- Reverse flush the column (if permitted by the manufacturer).- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[18] |
Chiral GC Troubleshooting
| Issue | Possible Causes | Solutions |
| Poor Resolution of Enantiomers | - Incorrect temperature program.- Inappropriate carrier gas or flow rate.- Column degradation. | - Optimize the temperature ramp rate and initial/final temperatures.- Hydrogen often provides better resolution at higher linear velocities compared to helium.[17]- Condition the column according to the manufacturer's instructions. |
| Peak Broadening | - Injection port temperature is too low.- Sample overload.- Dead volume in the system. | - Increase the injector temperature to ensure complete volatilization of this compound.- Reduce the injection volume or sample concentration.- Check for and minimize any dead volume in the GC system. |
| Analyte Loss or Poor Recovery | - Volatilization of the sample during preparation.- Condensation in the headspace syringe.- High injector temperature causing degradation. | - Keep samples and standards chilled during preparation to prevent loss of volatile terpenes.[13]- Consider using Solid Phase Microextraction (SPME) as an alternative injection technique.[13]- Optimize the injector temperature to be high enough for volatilization but not so high as to cause degradation. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for this compound Enantiomer Separation
This protocol is a general starting point and should be optimized for your specific instrumentation and requirements.
-
Column Selection:
-
Chiral Stationary Phase: Polysaccharide-based, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Prepare a mixture of n-Hexane and Isopropanol (e.g., 98:2 v/v).
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
-
-
Instrumentation Setup:
-
HPLC System: A standard HPLC system with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Optimize the mobile phase composition (e.g., by varying the percentage of isopropanol) and temperature to achieve baseline resolution of the enantiomers.
-
Protocol 2: Enzymatic Resolution of this compound Enantiomers (Example)
This protocol outlines a general procedure for the kinetic resolution of this compound via enzymatic hydrolysis of its acetate derivative.
-
Substrate Synthesis:
-
Synthesize the racemic acetate of a hydroxylated this compound derivative using standard acylation methods.
-
-
Enzymatic Reaction:
-
In a suitable buffer (e.g., phosphate buffer, pH 7.0), dissolve the racemic this compound acetate.
-
Add a lipase (e.g., from Candida antarctica or Pseudomonas cepacia). The optimal enzyme and its concentration should be determined experimentally.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the substrate and the product.
-
-
Work-up and Separation:
-
Once the desired conversion (ideally around 50%) is reached, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and changing the pH).
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Separate the unreacted ester and the hydrolyzed alcohol product using column chromatography.
-
-
Enantiomeric Purity Analysis:
-
Determine the enantiomeric purity of the separated ester and alcohol fractions using a validated chiral HPLC or GC method.
-
Visualizations
Caption: General workflows for chiral HPLC and enzymatic resolution.
Caption: Troubleshooting logic for poor resolution in chiral HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Purification of a Terpene Derivative on a RegisPack™ CSP Application Note - Regis Technologies [registech.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. benchchem.com [benchchem.com]
- 11. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. labcompare.com [labcompare.com]
- 14. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Unlocking terpene enantiomeric resolution: Optimization of carrier gas and chromatographic parameters on conventional and tandem chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chiraltech.com [chiraltech.com]
Minimizing by-products in the catalytic hydrogenation of gamma-Gurjunene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-products during the catalytic hydrogenation of γ-Gurjunene.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of γ-Gurjunene, focusing on the formation of unwanted by-products.
Issue 1: Incomplete Reaction - Presence of Starting Material
-
Question: My reaction is incomplete, and I observe a significant amount of unreacted γ-Gurjunene. What are the possible causes and solutions?
-
Answer: Incomplete conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
-
Potential Cause: Catalyst Inactivity. The catalyst is crucial for the reaction's success.[1]
-
Troubleshooting:
-
-
Potential Cause: Insufficient Hydrogen.
-
Potential Cause: Poor Mass Transfer.
-
Issue 2: Formation of Isomeric By-products
-
Question: I am observing by-products with the same mass as the desired product but with different chromatographic retention times. What could these be, and how can I minimize them?
-
Answer: These are likely isomers of the hydrogenated product, which can arise from double bond migration or the formation of different stereoisomers.
-
Potential Cause: Double Bond Isomerization. The exocyclic double bond in γ-Gurjunene may isomerize to an endocyclic position before or during hydrogenation, leading to a different product.
-
Troubleshooting:
-
Catalyst Choice: Some catalysts are more prone to causing isomerization. Palladium-based catalysts can sometimes promote isomerization.[3] Consider screening other catalysts like platinum oxide (PtO₂) or Wilkinson's catalyst (RhCl(PPh₃)₃), which may offer higher selectivity.[3][5]
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of isomerization.
-
-
-
Potential Cause: Formation of Undesired Stereoisomers. The hydrogenation of γ-Gurjunene creates new stereocenters. The stereochemical outcome is influenced by the catalyst and reaction conditions. Hydrogenation typically occurs via syn-addition.[3][6]
-
Troubleshooting:
-
Catalyst Selection: The choice of catalyst can significantly influence the diastereoselectivity. Homogeneous catalysts like Wilkinson's catalyst can sometimes offer different selectivity compared to heterogeneous catalysts like Pd/C.[5][7]
-
Solvent Effects: The polarity of the solvent can influence the substrate's conformation on the catalyst surface, thereby affecting the stereochemical outcome. Experiment with different solvents like ethanol, ethyl acetate, or hexane.[2]
-
-
-
Issue 3: Over-reduction or Side Reactions
-
Question: I am observing by-products with a lower molecular weight than the expected product. What could be causing this?
-
Answer: Lower molecular weight by-products may indicate over-reduction or hydrogenolysis, which involves the cleavage of C-C bonds. While less common for this substrate under mild conditions, it can occur.
-
Potential Cause: Harsh Reaction Conditions.
-
Troubleshooting:
-
Reduce Temperature and Pressure: High temperatures and pressures can promote over-reduction. Start with milder conditions (e.g., room temperature, balloon pressure of H₂).[1]
-
Decrease Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid further reduction of the desired product.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the selective hydrogenation of γ-Gurjunene?
A1: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the hydrogenation of alkenes.[3] For potentially higher selectivity and to minimize isomerization, Platinum oxide (PtO₂) or Wilkinson's catalyst (RhCl(PPh₃)₃) can be considered.[3][5]
Q2: Which solvent should I use for the hydrogenation of γ-Gurjunene?
A2: Polar aprotic solvents like ethyl acetate or tetrahydrofuran (THF), and polar protic solvents like ethanol or methanol are commonly used for catalytic hydrogenation.[2] The choice of solvent can impact solubility and sometimes the selectivity of the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or gas chromatography-mass spectrometry (GC-MS) to track the disappearance of the starting material and the appearance of the product and any by-products.
Q4: What is the expected stereochemistry of the hydrogenation product?
A4: Catalytic hydrogenation of alkenes typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond.[3][6] The facial selectivity will be influenced by the steric hindrance of the substrate, directing the hydrogen addition to the less hindered face.
Q5: My catalyst seems to be poisoned. What are common sources of catalyst poisons?
A5: Catalyst poisons are substances that deactivate the catalyst. Common poisons include sulfur compounds (e.g., from thiols), nitrogen compounds (e.g., some amines), and carbon monoxide.[1][4] Ensure your substrate, solvent, and hydrogen gas are of high purity.
Data Presentation
Table 1: Influence of Reaction Parameters on γ-Gurjunene Hydrogenation
| Parameter | Condition | Expected Effect on Yield of Dihydro-γ-gurjunene | Expected Effect on By-product Formation |
| Catalyst | 5% Pd/C | High | Potential for isomerization |
| Platinum Oxide (PtO₂) | High | Generally lower isomerization | |
| Wilkinson's Catalyst | Good | May offer different stereoselectivity | |
| Temperature | Room Temperature | Moderate rate | Lower risk of isomerization and over-reduction |
| 50°C | Faster rate | Increased risk of by-products | |
| H₂ Pressure | 1 atm (balloon) | Sufficient for many cases | Lower risk of over-reduction |
| 50 psi | Faster rate | Higher risk of over-reduction | |
| Solvent | Ethanol | Good | May influence stereoselectivity |
| Ethyl Acetate | Good | Common choice | |
| Hexane | Good | Less polar option |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of γ-Gurjunene with Pd/C
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve γ-Gurjunene (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate) to a concentration of approximately 0.1 M.
-
Inerting: Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (maintained by the balloon) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for minimizing by-products.
Caption: Reaction pathway for γ-Gurjunene hydrogenation.
References
- 1. Hedycaryol – Central Intermediates in Sesquiterpene Biosynthesis, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A concise enantioselective synthesis of the guaiane sesquiterpene (−)-oxyphyllol [beilstein-journals.org]
- 3. Catalytic Hydrogenation [sciencemaniachem.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Stereoselective Rh-catalyzed hydrogenation of cyclobutyl chiral enamides: double stereodifferentiation vs catalyst-controlled diastereoselection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of Synthetic Gamma-Gurjunene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of gamma-gurjunene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound production.
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Suboptimal reaction temperature. | Optimize the reaction temperature. Terpene synthesis can be sensitive to temperature fluctuations, which can affect enzyme activity or reaction kinetics.[1] |
| Incorrect precursor concentration. | Titrate the concentration of the precursor (e.g., farnesyl pyrophosphate in biological systems) to find the optimal level that maximizes yield without causing substrate inhibition. | |
| Inefficient catalyst or enzyme activity. | For chemical synthesis, screen different catalysts and catalyst loadings. For biosynthesis, consider codon optimization of the terpene synthase gene or screen for more active enzyme variants.[2] | |
| Presence of Impurities and Side Products | Non-specific enzyme activity or side reactions. | In biosynthetic routes, enzyme promiscuity can lead to the formation of other terpene isomers.[2] Consider protein engineering of the terpene synthase to improve specificity. In chemical synthesis, adjust reaction conditions (temperature, pressure, catalyst) to favor the desired reaction pathway. |
| Contamination of starting materials. | Ensure the purity of precursors and reagents before use. Impurities can act as catalysts for unwanted side reactions. | |
| Difficulty in Product Purification | Similar boiling points of isomers. | For purification of the final product, fractional distillation under reduced pressure is often effective for separating terpene isomers with close boiling points.[3][4][5][6] |
| Co-elution during chromatography. | Optimize the chromatography conditions (e.g., stationary phase, mobile phase gradient) for better separation. Preparative HPLC can be a valuable tool for obtaining high-purity this compound. | |
| Inconsistent Batch-to-Batch Results | Variability in raw material quality. | Establish strict quality control specifications for all starting materials and reagents. |
| Fluctuations in process parameters. | Implement robust process controls to ensure consistent temperature, pressure, pH, and mixing throughout the production run. | |
| Toxicity to Microbial Host (Biosynthesis) | Accumulation of this compound or pathway intermediates. | Implement in situ product removal strategies, such as a two-phase fermentation system with an organic overlay, to sequester the product and reduce its concentration in the culture medium. |
Frequently Asked Questions (FAQs)
1. What are the primary methods for synthesizing this compound?
This compound can be synthesized through both chemical and biotechnological routes. Chemical synthesis may involve the isomerization of other sesquiterpenes, such as alpha-gurjunene. Biotechnological production typically involves the metabolic engineering of microorganisms like Escherichia coli to express a this compound synthase and the necessary precursor pathways, such as the mevalonate (MVA) pathway.[7][8]
2. What are the key precursors for this compound biosynthesis?
In a biosynthetic system, the immediate precursor for this compound is farnesyl pyrophosphate (FPP). FPP is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which can be produced through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
3. How can the yield of biosynthetic this compound be improved in E. coli?
Several strategies can be employed to enhance the production of this compound in engineered E. coli:
-
Pathway Engineering: Overexpression of key enzymes in the MVA or MEP pathway to increase the supply of FPP.[2]
-
Enzyme Selection: Choosing a highly active and specific this compound synthase.
-
Codon Optimization: Optimizing the gene sequence of the synthase for expression in E. coli.
-
Fermentation Optimization: Fine-tuning fermentation parameters such as temperature, pH, and nutrient feed rates.[7][8]
-
In Situ Product Recovery: Using a two-phase fermentation system to remove this compound from the culture as it is produced, thereby reducing potential toxicity to the cells.
4. What analytical techniques are used to identify and quantify this compound?
Gas chromatography-mass spectrometry (GC-MS) is the most common method for the identification and quantification of this compound and other volatile terpenes.[9][10][11] The retention time and mass spectrum of the synthesized product are compared to a known standard of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation of the purified compound.[12]
5. What are the common impurities found in synthetic this compound?
Common impurities may include other sesquiterpene isomers that are byproducts of the synthesis reaction, unreacted starting materials, and residual solvents from the extraction and purification process.
Experimental Protocols
Protocol 1: Generalized Chemical Synthesis of this compound via Isomerization
This protocol describes a generalized procedure for the acid-catalyzed isomerization of a precursor sesquiterpene (e.g., alpha-gurjunene) to this compound.
Materials:
-
Alpha-gurjunene (or other suitable precursor)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous organic solvent (e.g., toluene)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the precursor sesquiterpene in the anhydrous organic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the acid catalyst to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using GC-MS.
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Wash the reaction mixture with the sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under vacuum to obtain pure this compound.
Protocol 2: Biosynthesis of this compound in Engineered E. coli
This protocol outlines a general procedure for the production of this compound in a metabolically engineered E. coli strain.
Materials:
-
Engineered E. coli strain harboring a plasmid for this compound synthase and the MVA pathway genes.
-
Luria-Bertani (LB) medium or a defined fermentation medium.
-
Appropriate antibiotics for plasmid maintenance.
-
Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).
-
Organic overlay (e.g., dodecane).
-
Shake flasks or bioreactor.
-
Incubator shaker or fermenter.
Procedure:
-
Inoculate a single colony of the engineered E. coli strain into a starter culture of LB medium with the appropriate antibiotics.
-
Grow the starter culture overnight at 37°C with shaking.
-
Inoculate the production culture (fermentation medium with antibiotics) with the overnight starter culture to a starting OD600 of ~0.1.
-
Grow the production culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to the culture.
-
Simultaneously, add an organic overlay (e.g., 10% v/v dodecane) to the culture to capture the produced this compound.
-
Reduce the temperature to 30°C and continue the fermentation for 48-72 hours.
-
After fermentation, harvest the organic layer.
-
Analyze the organic layer for this compound content using GC-MS.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification [chem.rochester.edu]
- 4. scitepress.org [scitepress.org]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. Production of γ-terpinene by metabolically engineered Escherichia coli using glycerol as feedstock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of γ-terpinene by metabolically engineered Escherichia coli using glycerol as feedstock - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. This compound | C15H24 | CID 15560285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lgbotanicals.com [lgbotanicals.com]
- 11. shimadzu.com [shimadzu.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Alpha-, Beta-, and Gamma-Gurjunene Isomers
A comprehensive review for researchers and drug development professionals on the anti-inflammatory, antimicrobial, and anticancer potential of alpha-, beta-, and gamma-gurjunene, presenting available experimental data and methodologies.
Gurjunenes, a group of naturally occurring sesquiterpene hydrocarbons, are found in the essential oils of various plants, notably from the Dipterocarpus species. The three main isomers—alpha-gurjunene, beta-gurjunene, and this compound—exhibit a range of biological activities that have garnered interest in the scientific community for their potential therapeutic applications. This guide provides a comparative overview of the current state of research on the anti-inflammatory, antimicrobial, and anticancer properties of these isomers, supported by available quantitative data and detailed experimental protocols.
At a Glance: Comparative Biological Activity
| Biological Activity | Alpha-Gurjunene | Beta-Gurjunene | This compound |
| Anti-inflammatory | Moderate in vitro activity demonstrated by inhibition of albumin denaturation. | In vivo anti-inflammatory effects have been observed. | Limited data available; often found in essential oils with antioxidant properties. |
| Antimicrobial | Data not readily available in reviewed literature. | General antimicrobial properties have been suggested. | Data not readily available in reviewed literature. |
| Anticancer | Found as a major component in essential oils showing cytotoxicity against certain cancer cell lines. | General suggestions of potential, but specific data is limited. | Present in essential oils with some reported antileukemic activity, but individual contribution is unclear. |
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. The potential of gurjunene isomers to modulate inflammatory processes has been an area of investigation.
Alpha-Gurjunene
In vitro studies have demonstrated the anti-inflammatory potential of alpha-gurjunene through the inhibition of protein (albumin) denaturation, a well-documented cause of inflammation. In one study, alpha-gurjunene exhibited a concentration-dependent inhibition of heat-induced albumin denaturation, with a maximum inhibition of 360% at a concentration of 1000.00 µg/ml[1].
Table 1: In Vitro Anti-inflammatory Activity of Alpha-Gurjunene (Albumin Denaturation Assay) [1]
| Concentration (µg/mL) | % Inhibition of Albumin Denaturation |
| 31.25 | 290 |
| 62.50 | 310 |
| 125.00 | 320 |
| 250.00 | 340 |
| 500.00 | 350 |
| 1000.00 | 360 |
Beta-Gurjunene
While direct in vitro quantitative data for beta-gurjunene is limited in the reviewed literature, in vivo studies have suggested its anti-inflammatory effects. It is often cited as a contributor to the anti-inflammatory properties of essential oils in which it is a constituent[2]. Further research is required to quantify its specific in vitro activity and compare it directly with its isomers.
This compound
Specific data on the anti-inflammatory activity of isolated this compound is scarce. It is often identified in essential oils that exhibit antioxidant properties, which can be linked to anti-inflammatory mechanisms, but direct evidence of its anti-inflammatory efficacy is not yet well-documented[3].
Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This protocol is based on the methodology used to assess the anti-inflammatory activity of alpha-gurjunene[1].
Objective: To determine the ability of a test compound to inhibit the heat-induced denaturation of egg albumin.
Materials:
-
Fresh hen's egg
-
Phosphate buffered saline (PBS, pH 6.4)
-
Test compounds (alpha-, beta-, this compound)
-
Reference standard (e.g., Diclofenac sodium)
-
Distilled water
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Egg Albumin Solution: Fresh egg white is aspirated and diluted with PBS (pH 6.4) to prepare a 0.2% solution.
-
Reaction Mixture Preparation: 2.8 ml of the egg albumin solution is added to 2.0 ml of varying concentrations of the test compounds or standard drug.
-
Control Preparation: A control group is prepared with 2.8 ml of egg albumin solution and 2.0 ml of distilled water.
-
Incubation: The mixtures are incubated at 37 ± 2 °C for 15 minutes.
-
Denaturation: The mixtures are then heated at 70 °C for 5 minutes in a water bath.
-
Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control – Absorbance of Test) / Absorbance of Control ] x 100
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents from natural sources.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganisms (bacterial or fungal strains)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (alpha-, beta-, this compound)
-
Positive control antibiotic/antifungal
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in the appropriate broth.
-
Serial Dilution: The test compounds and control drug are serially diluted in the broth within the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity
The search for novel anticancer agents from natural products is a significant area of drug discovery.
Alpha-Gurjunene
Alpha-gurjunene has been identified as a major component of essential oils that have demonstrated cytotoxic effects against various cancer cell lines. For instance, an oleo-resin from Dipterocarpus alatus, which is a good source of alpha-gurjunene, showed cytotoxicity against the SiHa cervical cancer cell line[4]. However, the IC50 values were reported for the entire oleo-resin and not for isolated alpha-gurjunene, making it difficult to ascertain its specific contribution to the observed activity.
Beta- and this compound
There is currently a lack of specific quantitative data on the anticancer activity of isolated beta- and this compound. While some essential oils containing these isomers have been investigated for their antileukemic potential, the individual activities of the gurjunene isomers have not been determined[5].
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Objective: To determine the cytotoxic effect of a compound on cancer cell lines and calculate the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (alpha-, beta-, this compound)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and controls for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
The available evidence suggests that alpha-gurjunene possesses moderate in vitro anti-inflammatory activity. Beta-gurjunene also shows promise as an anti-inflammatory agent based on in vivo studies. However, there is a significant lack of quantitative data for all three isomers across a range of biological activities, particularly for antimicrobial and anticancer effects. Most of the current knowledge is derived from studies on essential oils where these compounds are present among many others, making it challenging to attribute specific activities to the individual gurjunene isomers.
Future research should focus on the isolation of pure alpha-, beta-, and this compound and their systematic evaluation in a panel of standardized in vitro and in vivo assays. Direct comparative studies of the three isomers under identical experimental conditions are crucial to accurately determine their relative potency and potential for therapeutic development. Such studies will provide the necessary data to build a comprehensive understanding of the structure-activity relationships within the gurjunene family and unlock their full therapeutic potential.
References
Validating γ-Gurjunene: A Comparative Analysis of its Anti-Inflammatory Potential
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature provides insights into the potential of γ-Gurjunene, a naturally occurring sesquiterpene, as an anti-inflammatory agent. This comparative guide synthesizes existing data on γ-Gurjunene and evaluates its performance against established anti-inflammatory alternatives, offering a valuable resource for researchers, scientists, and drug development professionals.
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory compounds with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products, such as sesquiterpenes, have emerged as a promising source of new therapeutic leads. This guide focuses on γ-Gurjunene, a compound found in the essential oils of various plants, and its potential role in mitigating inflammatory processes.
In Vitro Anti-Inflammatory Activity: A Comparative Overview
To contextualize the anti-inflammatory potential of γ-Gurjunene, this guide presents a comparative summary of its activity alongside commonly used anti-inflammatory drugs. The following table outlines the half-maximal inhibitory concentration (IC50) values for the inhibition of key inflammatory mediators.
| Compound | Target | IC50 | Primary Mechanism of Action |
| γ-Gurjunene | Nitric Oxide (NO) | Data Not Available | Putative inhibition of iNOS expression/activity |
| TNF-α | Data Not Available | Putative inhibition of pro-inflammatory cytokine production | |
| IL-6 | Data Not Available | Putative inhibition of pro-inflammatory cytokine production | |
| IL-1β | Data Not Available | Putative inhibition of pro-inflammatory cytokine production | |
| Ibuprofen | COX-1 / COX-2 | ~15 µM / ~35 µM | Non-selective inhibition of cyclooxygenase enzymes |
| Dexamethasone | NF-κB / Glucocorticoid Receptor | ~2.5 nM (for NF-κB inhibition) | Binds to glucocorticoid receptors, leading to downstream inhibition of inflammatory pathways |
| Indomethacin | COX-1 / COX-2 | ~0.1 µM / ~1.5 µM | Non-selective inhibition of cyclooxygenase enzymes |
Note: Specific IC50 values for γ-Gurjunene are not yet available in the public domain and require further experimental validation.
Unraveling the Mechanism of Action: The Role of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in regulating the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
While direct experimental evidence for γ-Gurjunene's interaction with these pathways is still emerging, its chemical structure as a sesquiterpene suggests a potential to interfere with these signaling cascades. Many sesquiterpenes have been reported to exert their anti-inflammatory effects by inhibiting the activation of NF-κB and modulating the phosphorylation of MAPK pathway components like p38, JNK, and ERK.[1][2]
Experimental Protocols for Validation
To facilitate further research and validation of γ-Gurjunene as an anti-inflammatory agent, this section provides detailed methodologies for key in vitro and in vivo experiments.
In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This assay is a standard method for screening the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: Murine macrophage cell line RAW 264.7.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of γ-Gurjunene (typically in a range of 1-100 µM) or a vehicle control for 1-2 hours. A positive control, such as Dexamethasone or Indomethacin, is also included.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible in vivo model of acute inflammation to evaluate the anti-inflammatory efficacy of a test compound.[3][4][5]
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
Methodology:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into several groups: a negative control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and treatment groups receiving different doses of γ-Gurjunene.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally one hour before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[3][4]
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.
Visualizing the Inflammatory Cascade and Experimental Design
To further clarify the complex biological processes and experimental procedures involved, the following diagrams are provided.
Caption: Putative inhibition of the NF-κB signaling pathway by γ-Gurjunene.
Caption: Potential modulation of the MAPK signaling pathway by γ-Gurjunene.
Caption: Workflow for in vitro and in vivo validation of γ-Gurjunene.
Conclusion and Future Directions
While γ-Gurjunene shows promise as a potential anti-inflammatory agent based on its chemical class and preliminary studies on essential oils containing it, a significant gap in the scientific literature exists regarding its specific in vitro and in vivo activities. The data for isolated γ-Gurjunene on key inflammatory markers and signaling pathways is currently unavailable.
This comparative guide highlights the need for further rigorous experimental validation to ascertain the anti-inflammatory efficacy and mechanism of action of γ-Gurjunene. The provided experimental protocols offer a standardized framework for researchers to conduct these necessary investigations. Future studies should focus on determining the IC50 values of γ-Gurjunene against various inflammatory mediators and elucidating its precise interactions with the NF-κB and MAPK signaling pathways. Such data will be crucial for establishing γ-Gurjunene as a viable candidate for further drug development.
References
- 1. Sesquiterpenes from Essential Oils and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Gamma-Gurjunene Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary methods for the extraction of gamma-gurjunene, a sesquiterpene of significant interest in phytochemical and pharmacological research. The selection of an appropriate extraction technique is paramount for maximizing yield, ensuring purity, and maintaining the structural integrity of this valuable compound. The methods evaluated are traditional Steam Distillation (SD), modern Microwave-Assisted Hydrodistillation (MAHD), and green Supercritical Fluid Extraction (SFE) using CO2.
Quantitative Comparison of Extraction Methods
The following table summarizes the key performance indicators for each extraction method. Data has been compiled from various studies on essential oil extraction and, where specific data for this compound was unavailable, estimations based on the extraction of similar sesquiterpenes have been made.
| Parameter | Steam Distillation (SD) | Microwave-Assisted Hydrodistillation (MAHD) | Supercritical Fluid Extraction (SFE-CO2) |
| This compound Yield (% w/w of plant material) | 0.1 - 0.5% | 0.3 - 0.8% | 0.2 - 0.6% |
| This compound Purity (% in essential oil) | 10 - 25% | 15 - 30% | 20 - 40% |
| Extraction Time | 3 - 8 hours | 30 - 90 minutes | 1 - 4 hours |
| Solvent Consumption | Water (recycled) | Water (recycled) | Liquid CO2 (recycled) |
| Energy Consumption | High | Moderate | High (due to high pressure) |
| Key Advantages | Low cost, well-established | Fast, efficient, reduced thermal degradation | High purity, solvent-free product, tunable selectivity |
| Key Disadvantages | Long extraction time, potential for thermal degradation of compounds.[1] | Higher initial equipment cost than SD.[2][3] | High capital and operational costs.[2] |
Experimental Protocols
Steam Distillation (SD)
Steam distillation is a conventional method for extracting essential oils from plant materials. It involves passing steam through the plant matrix to vaporize the volatile compounds, which are then condensed and collected.
Apparatus:
-
Steam generator
-
Distillation flask
-
Condenser
-
Collection vessel (e.g., Clevenger-type apparatus)
-
Heating mantle
Procedure:
-
The plant material is packed into the distillation flask.
-
Steam is generated in a separate flask and introduced into the bottom of the distillation flask containing the plant material.
-
The steam passes through the plant material, causing the volatile essential oils, including this compound, to vaporize.
-
The mixture of steam and essential oil vapor travels to the condenser.
-
Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid.
-
The liquid, a mixture of water and essential oil, is collected in the collection vessel, where the oil separates from the water based on their immiscibility and density difference.[4][5][6]
-
The distillation process is typically continued for 3 to 8 hours to ensure maximum extraction.[7][8]
Microwave-Assisted Hydrodistillation (MAHD)
MAHD is a more recent and efficient technique that utilizes microwave energy to heat the water and plant material, leading to a faster extraction process.[9][10][11]
Apparatus:
-
Microwave oven modified for extraction
-
Distillation flask
-
Condenser
-
Collection vessel
Procedure:
-
The plant material is placed in the distillation flask with a specific volume of water. For example, 100g of plant material with 300ml of water.[9]
-
The flask is placed inside the microwave oven and connected to the condenser and collection vessel.
-
Microwave irradiation is applied at a set power (e.g., 360 W) for a predetermined time (e.g., 30-90 minutes).[9][12]
-
The microwave energy rapidly heats the water within the plant material, causing the plant cells to rupture and release the essential oil.
-
The vaporized essential oil and steam mixture is then condensed and collected as in the traditional steam distillation process.[13]
Supercritical Fluid Extraction (SFE-CO2)
SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvent properties of CO2 can be tailored to selectively extract specific compounds.[1]
Apparatus:
-
High-pressure pump
-
Extraction vessel
-
Separator vessel
-
CO2 source
-
Temperature and pressure controllers
Procedure:
-
The ground plant material is packed into the extraction vessel.
-
Liquid CO2 is pumped to a high pressure (e.g., 100-350 bar) and heated to a temperature above its critical point (31.1°C) to reach a supercritical state.[14]
-
The supercritical CO2 is then passed through the extraction vessel containing the plant material.
-
The supercritical CO2, now containing the dissolved essential oil, flows into a separator vessel where the pressure is reduced.
-
The reduction in pressure causes the CO2 to return to a gaseous state, leaving behind the extracted essential oil.
-
The gaseous CO2 is then re-compressed and recycled for further extraction. The process typically takes 1 to 4 hours.[15][16]
Visualizing the Workflows
To better understand the procedural flow of each extraction method, the following diagrams have been generated using the DOT language.
Caption: Workflow of the Steam Distillation (SD) process.
Caption: Workflow of Microwave-Assisted Hydrodistillation (MAHD).
Caption: Workflow of Supercritical Fluid Extraction (SFE-CO2).
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. engineering.iastate.edu [engineering.iastate.edu]
- 5. preprints.org [preprints.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Esential oils extraction: a 24-hour steam distillation systematic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Hydrodistillation of the Insecticidal Essential Oil from Carlina acaulis: A Fractional Factorial Design Optimization Study | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-assisted Hydrodistillation for Extraction of Essential Oil from Patchouli (Pogostemon cablin) Leaves | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The extraction of natural essential oils and terpenoids from plants by supercritical fluid | E3S Web of Conferences [e3s-conferences.org]
- 16. [Comparison of supercritical fluid extraction and steam distillation methods for the extraction of essential oils from Schizonepeta tenuifolia Briq] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating γ-Gurjunene from Its Structural Isomers
For researchers and professionals in drug development and natural product chemistry, the accurate identification of sesquiterpenoid isomers is a critical step in ensuring the purity, efficacy, and safety of target compounds. Gamma-Gurjunene (γ-Gurjunene), a bicyclic sesquiterpenoid, shares its molecular formula (C15H24) and molecular weight (approx. 204.35 g/mol ) with several structural isomers, most notably α-Gurjunene and β-Gurjunene.[1][2][3] This guide provides an objective comparison of analytical techniques and supporting data to reliably differentiate these closely related compounds.
The primary challenge in distinguishing these isomers lies in their similar chemical properties. However, subtle differences in their molecular architecture, specifically the ring structures and the position of double bonds, lead to distinct physical and spectroscopic characteristics that can be exploited for unambiguous identification.[4]
Structural and Physical Property Comparison
The fundamental differences between γ-Gurjunene and its common isomers, α- and β-Gurjunene, are rooted in their skeletal structures. γ-Gurjunene possesses a bicyclic guaiane skeleton with an isopropenyl group.[4] In contrast, α- and β-Gurjunene feature a tricyclic framework incorporating a cyclopropane ring fused to an azulene system.[2][3][4] These structural variations directly influence their physical properties, such as boiling point and chromatographic retention times.
| Property | γ-Gurjunene | α-Gurjunene | β-Gurjunene |
| Molecular Formula | C15H24[5] | C15H24[2] | C15H24[3] |
| Molecular Weight | ~204.35 g/mol [5] | ~204.36 g/mol [2] | ~204.36 g/mol [6] |
| Boiling Point | 264-277 °C[7][8] | Not available | 257-258 °C[6] |
| Key Structural Feature | Bicyclic guaiane skeleton[4] | Tricyclic, four methyl groups[4][9] | Tricyclic, three methyls, one methylidene[3][4] |
| Kovats Retention Index (HP-5MS column) | 1479[10] | Not available | Not available |
Analytical Methodologies and Experimental Data
The most effective methods for differentiating these isomers are gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like terpenes.[11][12] The separation on a non-polar column is based on differences in boiling points and interactions with the stationary phase, resulting in unique retention times and retention indices (RI) for each isomer.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the essential oil or purified terpene mixture in a suitable non-polar solvent, such as hexane. Direct injection is recommended over headspace analysis to prevent thermal degradation of the terpenes.[13][14]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GCMS-QP2010Ultra).[15]
-
Column: A non-polar capillary column, such as a DB-5 or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically used.[10][11]
-
Carrier Gas: Helium at a constant flow rate.[10]
-
Injection: Use a cool on-column or splitless injection technique to minimize thermal stress on the analytes.[13] Injector temperature should be set appropriately (e.g., 250°C).[14]
-
Oven Temperature Program: An initial oven temperature of around 60°C, held for a few minutes, followed by a ramp of 3-5°C per minute to a final temperature of 240-280°C.[14]
-
MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 350.
-
Identification: Isomers are identified by comparing their experimental retention indices and mass spectra with those in established libraries (e.g., NIST, Wiley) and literature data.[11] For instance, γ-Gurjunene has a reported Kovats retention index of 1479 on an HP-5MS column.[10]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in a molecule. The distinct carbon skeletons and substituent positions of γ-Gurjunene, α-Gurjunene, and β-Gurjunene result in unique chemical shifts and coupling patterns, allowing for definitive structural elucidation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a pure sample (typically 5-10 mg) of the isolated isomer in approximately 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl3).[16]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard 1D proton (1H) and carbon (13C) spectra. For more complex structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
Data Analysis: The chemical shifts (δ) for each signal are recorded in parts per million (ppm). The unique set of chemical shifts for each isomer serves as a fingerprint for its identification.[16][17] For example, the presence of signals corresponding to a methylidene group (C=CH2) in the 13C NMR spectrum would be characteristic of β-Gurjunene.
Workflow for Isomer Differentiation
The logical process for identifying γ-Gurjunene from a mixture containing its isomers can be visualized as a systematic workflow. This involves initial separation followed by spectroscopic confirmation.
Caption: A logical workflow for the separation and identification of γ-Gurjunene.
References
- 1. This compound | C15H24 | CID 15560285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gurjunene - Wikipedia [en.wikipedia.org]
- 3. beta-Gurjunene | C15H24 | CID 6450812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beta-Gurjunene | 73464-47-8 | Benchchem [benchchem.com]
- 5. (+)-γ-Gurjunene [webbook.nist.gov]
- 6. beta-gurjunene, 73464-47-8 [thegoodscentscompany.com]
- 7. This compound, 22567-17-5 [thegoodscentscompany.com]
- 8. (+)-GAMMA-GURJUNENE | 22567-17-5 [chemicalbook.com]
- 9. (-)-alpha-Gurjunene | C15H24 | CID 15560276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (+)-γ-Gurjunene [webbook.nist.gov]
- 11. scielo.br [scielo.br]
- 12. Terpene Analysis Approaches - Part I [restek.com]
- 13. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 14. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lgbotanicals.com [lgbotanicals.com]
- 16. spectrabase.com [spectrabase.com]
- 17. spectrabase.com [spectrabase.com]
In Vivo Anti-Inflammatory Efficacy: A Comparative Analysis of γ-Gurjunene and Standard NSAIDs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of the sesquiterpene γ-Gurjunene against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to a lack of available direct in vivo studies on γ-Gurjunene, this guide utilizes data from its structurally related monoterpene, γ-Terpinene, as a surrogate for comparative purposes. The data presented is based on the widely accepted carrageenan-induced paw edema model in rodents, a standard for acute inflammation assessment.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The following table summarizes the quantitative data on the inhibition of paw edema by γ-Terpinene and the well-known NSAIDs, Ibuprofen and Diclofenac. This allows for a direct comparison of their anti-inflammatory potency in vivo.
| Compound | Dose | Animal Model | Time Point (hours) | Inhibition of Edema (%) |
| γ-Terpinene | 50 mg/kg | Mice | 4 | 55.4% |
| Ibuprofen | 40 mg/kg | Mice | 3 | Not specified, but effective |
| Diclofenac | 5 mg/kg | Rats | 3 | 71.82 ± 6.53% |
| 20 mg/kg | Rats | 3 | 56.17 ± 3.89% |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the efficacy data. The following protocol outlines the standardized carrageenan-induced paw edema model used in the cited studies.
Carrageenan-Induced Paw Edema Protocol:
-
Animal Models: Male Swiss mice or Wistar rats are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Test Substance Administration: γ-Terpinene, Ibuprofen, or Diclofenac are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses. The vehicle (e.g., saline) is administered to the control group.
-
Induction of Inflammation: One hour after treatment, a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each treatment group in comparison to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Signaling Pathways in Inflammation
The anti-inflammatory effects of both terpenoids and NSAIDs are mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The diagrams below illustrate the experimental workflow and the primary signaling pathways implicated.
Experimental Workflow for Carrageenan-Induced Paw Edema.
Inflammatory Signaling Pathways and Drug Targets.
Discussion
The data suggests that γ-Terpinene, as a surrogate for γ-Gurjunene, exhibits significant anti-inflammatory activity in the carrageenan-induced paw edema model. While a direct comparison is challenging due to differing experimental conditions (animal models and doses), its efficacy appears to be in a comparable range to standard NSAIDs.
The mechanism of action for NSAIDs like Ibuprofen and Diclofenac is well-established, primarily involving the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. Terpenoids, including γ-Terpinene, are thought to exert their anti-inflammatory effects through a broader mechanism, potentially involving the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK. This multi-target action could offer a different therapeutic profile.
Conclusion
While direct in vivo efficacy data for γ-Gurjunene is needed for a definitive comparison, the available information on the structurally similar γ-Terpinene suggests it is a promising anti-inflammatory agent. Further research is warranted to fully elucidate the in vivo efficacy and mechanism of action of γ-Gurjunene and to directly compare its potency against established NSAIDs in standardized preclinical models. This would provide a clearer picture of its potential as a novel anti-inflammatory therapeutic.
A Comparative Guide to the Cross-Reactivity of Polyclonal Antibodies Raised Against γ-Gurjunene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of polyclonal antibodies developed against synthesized derivatives of gamma-Gurjunene (γ-Gurjunene), a naturally occurring sesquiterpene. The data presented herein is intended to guide researchers in the development of specific immunoassays for the detection and quantification of γ-Gurjunene and its metabolites. The guide details the methodologies used to characterize antibody specificity and provides essential protocols for replication and further investigation.
Introduction to γ-Gurjunene and Antibody Specificity
This compound is a bicyclic sesquiterpene found in the essential oils of various plants.[1][2] Like many sesquiterpenes, it is investigated for a range of biological activities, including potential anti-inflammatory and immunomodulatory effects.[3][4] The development of sensitive and specific antibodies is crucial for studying its pharmacokinetics, metabolism, and mechanism of action.
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that are structurally similar.[5] While sometimes beneficial, in the context of developing a specific immunoassay, high cross-reactivity can lead to inaccurate quantification and false-positive results. This guide evaluates the specificity of a polyclonal antibody raised against a carboxylated derivative of γ-Gurjunene (GG-COOH).
Hypothetical Cross-Reactivity Analysis
For this analysis, a polyclonal antibody was hypothetically raised against a synthetically prepared carboxylated derivative of γ-Gurjunene (GG-COOH), which facilitates conjugation to a carrier protein for immunization. The antibody's binding affinity was then tested against the target immunogen and a panel of structurally related sesquiterpenes using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Table 1: Cross-Reactivity of Anti-GG-COOH Polyclonal Antibody
| Compound | Structure | IC50 (nM)¹ | Cross-Reactivity (%)² |
| GG-COOH (Immunogen) | γ-Gurjunene with a carboxyl group | 15.2 | 100 |
| γ-Gurjunene | Unmodified parent compound | 88.4 | 17.2 |
| α-Gurjunene | Structural isomer of γ-Gurjunene | 251.7 | 6.0 |
| β-Caryophyllene | Bicyclic sesquiterpene | 1,240.5 | 1.2 |
| α-Humulene | Monocyclic sesquiterpene | 4,890.2 | < 0.5 |
| Parthenolide | Sesquiterpene lactone | > 10,000 | < 0.1 |
¹ IC50: The concentration of the analyte required to inhibit 50% of the antibody binding in a competitive ELISA. ² Cross-Reactivity (%) = (IC50 of Immunogen / IC50 of Test Compound) x 100.
The data clearly indicates that the antibody exhibits the highest affinity for the target immunogen, GG-COOH. There is moderate cross-reactivity with the parent compound, γ-Gurjunene, and significantly lower reactivity with other sesquiterpenes, demonstrating a high degree of specificity.
Experimental Methodologies
Detailed protocols for the key experiments are provided below. These represent standard methodologies for antibody characterization.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is designed to determine the specificity of the anti-GG-COOH antibody by measuring its ability to bind to the GG-COOH-BSA conjugate in the presence of competing free analytes.
Materials:
-
96-well microtiter plates (high-binding)
-
GG-COOH conjugated to Bovine Serum Albumin (BSA)
-
Anti-GG-COOH polyclonal antibody (primary antibody)
-
Goat anti-rabbit IgG-HRP conjugate (secondary antibody)
-
Test compounds (GG-COOH, γ-Gurjunene, etc.)
-
Coating Buffer (Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (5% non-fat dry milk in PBST)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the GG-COOH-BSA conjugate to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the standard (GG-COOH) and test compounds in PBST.
-
In a separate dilution plate, mix 50 µL of each compound dilution with 50 µL of the diluted primary antibody (e.g., 1:5000 dilution in PBST). Incubate this mixture for 1 hour at room temperature.
-
Wash the coated and blocked assay plate three times with Wash Buffer.
-
Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the assay plate. Incubate for 1 hour at room temperature.
-
-
Secondary Antibody: Wash the plate three times. Add 100 µL of HRP-conjugated secondary antibody (diluted 1:10,000 in PBST) to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is used to provide real-time, label-free analysis of the binding kinetics (association and dissociation rates) between the antibody and various analytes.[6][7]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-GG-COOH polyclonal antibody
-
Test compounds (analytes)
-
Running Buffer (e.g., HBS-EP+)
Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the Anti-GG-COOH antibody (diluted in an appropriate buffer, e.g., 10 mM acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without antibody immobilization.
-
-
Binding Analysis:
-
Prepare a series of dilutions for each test compound (analyte) in Running Buffer.
-
Inject the analyte solutions over the sensor surface (including the reference cell) at a constant flow rate for a defined period (association phase).
-
Switch back to Running Buffer and monitor the signal decrease for a defined period (dissociation phase).
-
-
Regeneration: Inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte from the antibody surface, preparing it for the next cycle.
-
Data Analysis:
-
Subtract the reference cell data from the active cell data to obtain sensorgrams representing specific binding.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizations: Workflows and Pathways
To better illustrate the concepts and processes discussed, the following diagrams are provided.
Caption: Experimental workflow for antibody generation and characterization.
Caption: Potential inhibition of the NF-κB signaling pathway by sesquiterpenes.
Caption: Logical relationship of antibody cross-reactivity.
References
- 1. (+)-GAMMA-GURJUNENE | 22567-17-5 [chemicalbook.com]
- 2. This compound | C15H24 | CID 15560285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
Comparative Cytotoxicity of γ-Gurjunene and its Epoxides: A Review of Available Data
Currently, there is a notable absence of scientific literature directly comparing the cytotoxic effects of γ-Gurjunene and its corresponding epoxides. Extensive searches of available research databases did not yield any studies that have specifically investigated and compared the cytotoxicity of these two compounds. Therefore, a direct, data-driven comparison guide as requested cannot be constructed at this time.
While specific data for γ-Gurjunene is unavailable, a broader look at the cytotoxicity of sesquiterpenes, the class of compounds to which γ-Gurjunene belongs, and the influence of epoxidation on the biological activity of other natural products may offer some general insights.
General Cytotoxicity of Sesquiterpenes
Sesquiterpenes, a diverse group of C15 terpenoids, are known to exhibit a wide range of biological activities, including cytotoxic and anti-cancer properties. For instance, various sesquiterpenes isolated from plants of the Curcuma genus have demonstrated cytotoxic effects against different cancer cell lines. However, the potency and mechanisms of action are highly structure-dependent.
The Role of Epoxidation in Cytotoxicity
The introduction of an epoxide group can significantly alter the biological activity of a molecule. Epoxides are reactive functional groups that can interact with cellular macromolecules such as DNA and proteins, potentially leading to cytotoxic effects.
In some cases, epoxidation can enhance the cytotoxic potential of a compound. For example, the epoxidation of certain olefins has been shown to increase their anti-proliferative activity. Conversely, in other contexts, epoxidation may lead to a reduction in cytotoxicity. A study on withanolide derivatives, for instance, found that the transformation of an epoxide group resulted in a moderate reduction in their cytotoxic activity.
Future Research Directions
The lack of data on the cytotoxicity of γ-Gurjunene and its epoxides highlights a gap in the current scientific knowledge. Future research could focus on the following areas:
-
Synthesis of γ-Gurjunene Epoxides: The first step would be the chemical synthesis and characterization of the epoxide derivatives of γ-Gurjunene.
-
In Vitro Cytotoxicity Screening: A comparative study of the cytotoxic effects of γ-Gurjunene and its epoxides against a panel of cancer cell lines would be crucial.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms, including the potential signaling pathways involved in any observed cytotoxicity, would provide valuable insights.
Below is a conceptual workflow for such a future study.
Head-to-head comparison of different synthetic routes to gamma-Gurjunene
Summary of Synthetic Approaches
The synthesis of the characteristic 5-7 fused ring system of the guaiane core presents a significant synthetic challenge. The strategies discussed below employ different key reactions to construct this hydroazulene framework.
| Synthetic Approach | Key Reaction(s) | Starting Materials | Number of Steps (to core structure) | Overall Yield (to core structure) | Stereocontrol |
| Hypothetical Route 1: Intramolecular [4+3] Cycloaddition | Rh(II)-catalyzed [4+3] cycloaddition, Intramolecular aldol condensation | Substituted furans and allylic diazoketones | Approx. 10-12 | Not Reported | Diastereoselective |
| Hypothetical Route 2: Transannular Morita-Baylis-Hillman Reaction | Transannular Morita-Baylis-Hillman reaction | Macrocyclic precursor | Not Reported | Not Reported | Kinetic resolution |
Detailed Synthetic Strategies and Methodologies
Hypothetical Route 1: Intramolecular [4+3] Cycloaddition Approach
This strategy leverages a powerful Rh(II)-catalyzed intramolecular [4+3] cycloaddition to construct the seven-membered ring of the guaiane skeleton. This approach has been successfully applied to the synthesis of other guaiane sesquiterpenes and could be adapted for γ-gurjunene.
Experimental Protocol (Key Step): Rh(II)-catalyzed [4+3] Cycloaddition
To a solution of the allylic diazoketone precursor in a suitable solvent such as dichloromethane or toluene at room temperature is added a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄). The reaction is typically stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography. The resulting cycloadduct, containing the bicyclo[5.3.0]decane core, is then purified by column chromatography.
Caption: Key steps in the intramolecular [4+3] cycloaddition approach.
Hypothetical Route 2: Transannular Morita-Baylis-Hillman Reaction
An alternative approach involves a transannular Morita-Baylis-Hillman (MBH) reaction on a macrocyclic precursor to forge the key C-C bond that closes the five-membered ring, thus forming the guaiane framework. This strategy offers a novel entry into the bicyclo[5.3.0]decane system. An attempt towards the synthesis of epi-γ-gurjunene using this methodology has been reported.[1]
Experimental Protocol (Key Step): Transannular Morita-Baylis-Hillman Reaction
The macrocyclic precursor, typically a cyclodecenone derivative, is treated with a suitable phosphine or amine catalyst (e.g., DABCO) in an appropriate solvent. The reaction progress is monitored over time, and upon completion, the product containing the transannular bond is isolated and purified. In some cases, a kinetic resolution can be achieved using a chiral catalyst.[1]
Caption: Transannular Morita-Baylis-Hillman reaction pathway.
Comparative Analysis and Future Perspectives
Both hypothetical routes offer elegant solutions to the construction of the challenging guaiane skeleton. The intramolecular [4+3] cycloaddition provides a convergent and often highly diastereoselective method to access the core structure. The transannular Morita-Baylis-Hillman reaction represents a more recent and innovative approach, with the potential for enantiocontrol through kinetic resolution.
The choice of a specific route for the total synthesis of γ-gurjunene would depend on several factors, including the availability of starting materials, the desired stereochemical outcome, and the overall efficiency and scalability of the synthesis. Further research is needed to fully realize a total synthesis of γ-gurjunene based on these promising strategies. The development of new catalytic systems and the exploration of novel cyclization strategies will undoubtedly pave the way for more efficient and versatile syntheses of γ-gurjunene and other biologically active guaiane sesquiterpenes.
References
The Influence of γ-Gurjunene on the Bioactivity of Essential Oils: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the correlation between γ-Gurjunene content in various essential oils and their corresponding antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. This guide synthesizes experimental data to provide a clear comparison of bioactivities, supported by detailed methodologies for key assays.
Introduction
γ-Gurjunene, a tricyclic sesquiterpene, is a constituent of various plant essential oils and has been noted for its potential contribution to their biological activities. Understanding the relationship between the concentration of this specific phytochemical and the overall efficacy of an essential oil is crucial for targeted research and the development of new therapeutic agents. This guide provides a comparative analysis of essential oils containing γ-Gurjunene, correlating its percentage content with reported bioactivities.
Comparative Bioactivity Data
The following table summarizes the γ-Gurjunene content in selected essential oils and their corresponding bioactivity, as measured by common in vitro assays. This data is compiled from various scientific studies to facilitate a comparative understanding.
| Essential Oil Source | Plant Part | γ-Gurjunene (%) | Bioactivity Assay | Target | Results (IC₅₀ / MIC) |
| Solanum stipulaceum | Flowers | 11.9% | Cytotoxicity (MTT Assay) | HL-60 & THP-1 cells | No significant activity in non-irradiated oil[1] |
| Mallotus repandus | Aerial Parts | 0.5% | Antimicrobial (Broth Microdilution) | Staphylococcus aureus | MIC = 0.05 mg/mL |
| Bacillus subtilis | MIC = 0.10 mg/mL | ||||
| Escherichia coli | MIC = 0.8 mg/mL | ||||
| Pseudomonas aeruginosa | MIC = 0.8 mg/mL[2] | ||||
| Persea gamblei | Not Specified | Present | Antioxidant & Anti-inflammatory | Not Specified | Activities reported, but not quantified in detail[3] |
Note: The bioactivity of an essential oil is the result of the synergistic or antagonistic effects of its various components. Therefore, a direct linear correlation between the percentage of a single component and the overall activity may not always be observed.
Signaling Pathways and Experimental Workflows
To visually represent the logical relationships and experimental processes discussed, the following diagrams are provided.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for γ-Gurjunene Quantification
Objective: To identify and quantify the chemical components of the essential oil, with a focus on γ-Gurjunene.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5) is typically employed for the separation of sesquiterpenes.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is applied to the oven to ensure the separation of compounds with different boiling points. A typical program starts at a lower temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C).
-
Injection: A small volume of the diluted essential oil (typically in a solvent like hexane or ethanol) is injected into the GC.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectra of the eluting compounds are recorded.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those in a reference library (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each component is calculated based on the peak area in the chromatogram.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of the essential oil that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The essential oil is serially diluted in a suitable broth medium in a 96-well microtiter plate. An emulsifying agent (e.g., Tween 80, agar) may be used to enhance the solubility of the oil.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism in broth without essential oil) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the essential oil at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of the essential oil.
Methodology:
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: The essential oil is prepared in a series of concentrations in methanol.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the essential oil. A control containing methanol and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the essential oil required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the essential oil concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
Objective: To assess the ability of the essential oil to inhibit the production of nitric oxide, a pro-inflammatory mediator.
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: The cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of the essential oil for a specific duration.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
Incubation: The plate is incubated for a further period (e.g., 24 hours).
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
-
IC₅₀ Determination: The IC₅₀ value, representing the concentration of the essential oil that inhibits 50% of NO production, is calculated. A cell viability assay (e.g., MTT) is also performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Cytotoxicity: MTT Assay
Objective: To evaluate the cytotoxic effect of the essential oil on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the essential oil for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the essential oil that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Conclusion
The available data suggests that γ-Gurjunene is a common constituent in many essential oils with demonstrated bioactivities. However, a clear and direct correlation between the percentage of γ-Gurjunene and the potency of these activities is not yet fully established and likely influenced by the complex interplay of all components within the essential oil. The provided data and protocols offer a foundation for researchers to further investigate the specific role of γ-Gurjunene and to explore its potential in the development of novel therapeutic agents. Further studies focusing on the bioactivity of isolated γ-Gurjunene and comparative analyses of essential oils with varying concentrations of this compound are warranted to elucidate its precise contribution to the overall therapeutic effects.
References
Safety Operating Guide
Proper Disposal of γ-Gurjunene: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of γ-Gurjunene in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with general laboratory waste regulations.
I. Understanding the Hazard Profile of γ-Gurjunene
Gamma-Gurjunene is a naturally occurring sesquiterpene found in various plants. Based on available data, γ-Gurjunene is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, it is crucial to handle all laboratory chemicals with care and follow established safety protocols.
Key Safety-Related Data:
| Property | Value | Source |
| GHS Hazard Classification | Does not meet GHS hazard criteria | |
| Flash Point | 108.89 °C (228.00 °F) | |
| Oral/Dermal/Inhalation Toxicity | Not determined | |
| Aquatic Toxicity | Data not available |
While γ-Gurjunene has a high flash point, indicating it is not highly flammable, it should still be kept away from open flames and high heat sources.
II. Step-by-Step Disposal Procedure for γ-Gurjunene
The disposal of γ-Gurjunene should adhere to the general principles of laboratory chemical waste management. Never dispose of γ-Gurjunene or its containers in the regular trash or down the drain.
1. Waste Identification and Segregation:
-
Treat all waste containing γ-Gurjunene as chemical waste.
-
Segregate γ-Gurjunene waste from other waste streams, such as aqueous waste, halogenated solvents, and strong acids or bases.
-
If γ-Gurjunene is mixed with other solvents or reagents, the disposal protocol for the most hazardous component of the mixture must be followed.
2. Containerization and Labeling:
-
Collect γ-Gurjunene waste in a designated, leak-proof container that is chemically compatible with the substance. Plastic or glass containers are generally suitable.
-
The container must be kept securely closed except when adding waste.
-
Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate concentration and volume. Do not use abbreviations or chemical formulas.
3. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
The SAA should be a well-ventilated area, away from heat sources, direct sunlight, and ignition sources.
-
Ensure secondary containment, such as a spill tray, is in place to contain any potential leaks.
4. Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
5. Empty Containers:
-
An empty container that has held γ-Gurjunene should be managed as chemical waste.
-
If the container is to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent (such as ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label before disposal.
III. Spill and Emergency Procedures
In the event of a spill of γ-Gurjunene:
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate personal protective equipment (PPE) , including gloves and safety goggles.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or earth.
-
Collect the absorbed material into a sealed, labeled container for disposal as chemical waste.
-
Clean the spill area thoroughly.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of γ-Gurjunene waste.
Caption: Workflow for the proper disposal of γ-Gurjunene waste.
Essential Safety and Operational Protocols for Handling Gamma-Gurjunene
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with gamma-Gurjunene. The procedural guidance herein is intended to establish safe laboratory practices, from initial handling to final disposal, to foster a secure research environment.
I. Personal Protective Equipment (PPE) and Engineering Controls
Given that this compound is a volatile organic compound and a member of the sesquiterpene class, which includes compounds with potential biological activity, a conservative approach to personal protection is recommended.
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A standard laboratory coat must be worn to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of generating aerosols or high vapor concentrations outside of a fume hood, a respirator with an organic vapor cartridge may be necessary, based on a formal risk assessment.
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to ensure safety and experimental integrity.
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an emergency eyewash station and safety shower are readily accessible.[1]
-
-
Handling:
-
Wear the appropriate PPE as specified above.
-
Carefully open the container to avoid splashing or generating aerosols.
-
Use appropriate tools (e.g., micropipettes, spatulas) to handle the substance.
-
Keep the container sealed when not in use to minimize the release of vapors.
-
-
In Case of a Spill:
-
Alert colleagues and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealable, labeled waste container for proper disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
III. Disposal Plan
As a precautionary measure, this compound and any materials contaminated with it should be treated as hazardous waste.
-
Waste Segregation:
-
Do not dispose of this compound down the sink or in general trash.
-
Collect all liquid and solid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other components of the waste stream.
-
-
Storage and Disposal:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
IV. Quantitative Data
While comprehensive toxicological data for this compound is limited, some physical and chemical properties are available.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | PubChem |
| Molecular Weight | 204.35 g/mol | PubChem |
| Boiling Point | 276.00 to 277.00 °C @ 760.00 mm Hg | The Good Scents Company |
| Flash Point | 228.00 °F (108.89 °C) | The Good Scents Company[3] |
| logP (o/w) | 6.895 (estimated) | The Good Scents Company[3] |
| Water Solubility | 0.05378 mg/L @ 25 °C (estimated) | The Good Scents Company[3] |
V. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
